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  • Product: 3-hydroxy-N-(2-hydroxyethyl)benzamide
  • CAS: 15788-99-5

Core Science & Biosynthesis

Foundational

3-hydroxy-N-(2-hydroxyethyl)benzamide molecular weight and formula

Topic: 3-hydroxy-N-(2-hydroxyethyl)benzamide: Physicochemical Profile & Synthetic Utility Content Type: Technical Monograph / Whitepaper Audience: Medicinal Chemists, Process Scientists, and R&D Specialists. [1] Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-hydroxy-N-(2-hydroxyethyl)benzamide: Physicochemical Profile & Synthetic Utility Content Type: Technical Monograph / Whitepaper Audience: Medicinal Chemists, Process Scientists, and R&D Specialists.

[1]

Executive Summary

3-hydroxy-N-(2-hydroxyethyl)benzamide (CAS: 15788-99-5 ) is a bifunctional aromatic amide serving as a critical intermediate in the synthesis of pharmacological agents and functional cosmetic ingredients.[1] Structurally, it comprises a phenolic ring substituted at the meta position, linked via an amide bond to an ethanolamine tail.

This scaffold is valued in Fragment-Based Drug Discovery (FBDD) for its ability to engage in multiple hydrogen bonding interactions (donor/acceptor) while maintaining a low molecular weight and high ligand efficiency. It is structurally homologous to the antioxidant gentisic acid ethanolamide and the histone deacetylase (HDAC) inhibitor pharmacophores.

Physicochemical Identity
PropertyValueTechnical Note
Chemical Name 3-hydroxy-N-(2-hydroxyethyl)benzamideIUPAC nomenclature
CAS Number 15788-99-5 Validated Registry Number
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol Monoisotopic Mass: 181.0739
Physical State White to off-white crystalline solidHygroscopic tendency due to amide/alcohol motifs
Solubility DMSO, Methanol, Ethanol, Water (Hot)Poor solubility in non-polar solvents (Hexane, DCM)
pKa (Predicted) ~9.3 (Phenolic OH)Amide proton is non-acidic under physiological conditions
LogP ~0.4 - 0.8Highly polar; ideal for oral bioavailability (Lipinski compliant)
Synthetic Pathways & Manufacturing
Route A: Direct Coupling (Discovery Scale)
  • Reagents: 3-Hydroxybenzoic acid + Ethanolamine + EDC/HOBt.

  • Pros: Mild conditions.

  • Cons: Atom uneconomical; difficult purification of water-soluble product from urea byproducts.

Route B: Ester Aminolysis (Process Scale - Recommended)
  • Mechanism: Nucleophilic acyl substitution.

  • Reagents: Methyl 3-hydroxybenzoate + Ethanolamine (Excess).

  • Conditions: 100–120°C, neat or in high-boiling alcohol.

  • Purification: Crystallization from Acetone/EtOAc.[2]

Diagram 1: Synthetic Logic Flow

Synthesis Start Methyl 3-hydroxybenzoate (Starting Material) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack (Heat, 110°C) Reagent Ethanolamine (Nucleophile) Reagent->Inter Product 3-hydroxy-N-(2-hydroxyethyl)benzamide (Target) Inter->Product Elimination Byprod Methanol (Leaving Group) Inter->Byprod -MeOH

Caption: The atom-economical aminolysis route avoids coupling reagents, utilizing the nucleophilicity of the primary amine to displace methoxide.

Analytical Characterization Protocols

To ensure the integrity of this intermediate, specific analytical markers must be monitored. The polarity of the molecule requires careful column selection to prevent peak tailing.

A. HPLC Method (Reverse Phase)
  • Column: C18 Polar-Embedded (e.g., Waters SymmetryShield or Phenomenex Synergi Hydro). Standard C18 columns may suffer from phase collapse due to the high aqueous content needed for elution.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 40% B over 10 minutes. (Compound is early eluting).

  • Detection: UV @ 210 nm (Amide) and 280 nm (Phenol).

B. Mass Spectrometry (ESI+)
  • Parent Ion: [M+H]⁺ = 182.08 m/z.

  • Fragmentation Pattern:

    • 182 → 164 m/z: Loss of water [M+H - H₂O]⁺ (Common in hydroxyethyl amides).

    • 182 → 121 m/z: Cleavage of the amide bond, generating the 3-hydroxybenzoyl cation (Characteristic fragment).

Diagram 2: MS Fragmentation Logic

MassSpec Parent Parent Ion [M+H]+ m/z 182.08 Frag1 Fragment A [M+H - H2O]+ m/z 164 Parent->Frag1 Dehydration (-18 Da) Frag2 Fragment B (Benzoyl Cation) m/z 121 Parent->Frag2 Amide Cleavage (-61 Da)

Caption: ESI+ fragmentation pathway. The 121 m/z peak confirms the integrity of the 3-hydroxybenzoyl core.

Applications & Biological Relevance
1. Fragment-Based Drug Discovery (FBDD)

This molecule is a "privileged fragment." Its low molecular weight (<200 Da) and presence of both a donor (phenol) and an acceptor (amide carbonyl) make it an ideal seed for growing into high-affinity ligands.

  • Target Class: Zinc-dependent metalloenzymes (e.g., HDACs, Carbonic Anhydrases). The hydroxamic acid moiety (often used in HDAC inhibitors) can be bioisosterically replaced or accessed via this amide precursor.

2. Synthetic Intermediate

It serves as a scaffold for:

  • O-Alkylation: The phenolic hydroxyl can be selectively alkylated to introduce hydrophobic tails, increasing membrane permeability.

  • Alcohol Oxidation: The primary alcohol on the ethyl chain can be oxidized to an aldehyde or acid, allowing for cyclization into oxazoline derivatives.

3. Cosmetic & Dermatological Utility

Structurally similar to N-palmitoylethanolamide (PEA) and Gentisic Acid Ethanolamide , this compound possesses potential anti-inflammatory and antioxidant properties. The meta-hydroxyl group provides radical scavenging capability, while the amide functionality ensures stability in topical formulations.

Safety & Handling (SDS Summary)
  • GHS Classification: Warning.[3][4]

  • Hazard Statements:

    • H315: Causes skin irritation.[4][5]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4][5]

  • Handling: Use standard PPE (nitrile gloves, safety goggles). Handle in a fume hood to avoid inhalation of fine dust.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The phenol group is susceptible to slow oxidation (browning) upon exposure to air and light.

References
  • PubChem. (n.d.).[4] Compound Summary for CID 15788-99-5. National Library of Medicine. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of Hydroxybenzamides via Ester Aminolysis. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2017). Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Derivatives. Retrieved from [Link]

Sources

Exploratory

Structural Characterization of 3-Hydroxy-N-(2-hydroxyethyl)benzamide: A Technical Guide

The following technical guide details the structural characterization, synthesis, and supramolecular analysis of 3-hydroxy-N-(2-hydroxyethyl)benzamide . This guide is designed for pharmaceutical solid-state scientists an...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural characterization, synthesis, and supramolecular analysis of 3-hydroxy-N-(2-hydroxyethyl)benzamide . This guide is designed for pharmaceutical solid-state scientists and crystallographers.

Executive Summary

3-Hydroxy-N-(2-hydroxyethyl)benzamide (CAS: 1183649-31-1 / Analogous derivatives) represents a critical structural motif in medicinal chemistry, serving as a model for analyzing competitive hydrogen-bonding networks between phenolic hydroxyls, amide backbones, and aliphatic alcohols.

This guide outlines the protocol for its synthesis, single-crystal growth, and X-ray diffraction (XRD) characterization. It further analyzes the supramolecular synthons that govern its solid-state packing—specifically the competition between the amide-amide homosynthon and the phenol-carbonyl heterosynthon.

Chemical Profile & Molecular Geometry

Before crystallographic analysis, the molecular degrees of freedom must be defined to constrain the refinement model.

  • IUPAC Name: 3-hydroxy-N-(2-hydroxyethyl)benzamide

  • Molecular Formula:

    
    
    
  • Molecular Weight: 181.19 g/mol

  • Key Torsion Angles:

    • 
       (C2-C1-C(=O)-N): Controls the planarity of the amide relative to the phenyl ring. Typically twisted by 20–30° due to steric repulsion.
      
    • 
       (C(=O)-N-C-C): Defines the conformation of the hydroxyethyl tail (usually trans or gauche to facilitate intramolecular H-bonding).
      
Molecular Structure Visualization

The molecule possesses three distinct H-bond donors (Phenol-OH, Amide-NH, Alcohol-OH) and three acceptors (Amide-O, Phenol-O, Alcohol-O), creating a complex "frustrated" packing landscape.

MolecularStructure Phenyl Phenyl Ring (Rigid Core) Phenol 3-OH Group (Donor/Acceptor) Phenyl->Phenol C3 Position Amide Amide Linker (-CONH-) Phenyl->Amide C1 Position Tail Hydroxyethyl Tail (-CH2CH2OH) Amide->Tail N-Alkylation Tail->Amide Possible Intramolecular H-Bond (OH...O=C)

Figure 1: Molecular connectivity and potential intramolecular stabilization motifs.

Synthesis & Crystallization Protocol

High-quality single crystals are required for structure solution. The following protocol minimizes impurities that disrupt lattice formation.

Synthesis (Aminolysis Route)

Direct aminolysis of the methyl ester is preferred over acid chloride coupling to prevent oligomerization of the unprotected phenol.

  • Reagents: Methyl 3-hydroxybenzoate (1.0 eq), Ethanolamine (1.2 eq), Methanol (Solvent).

  • Procedure: Reflux methyl 3-hydroxybenzoate with ethanolamine in methanol for 12 hours.

  • Workup: Evaporate solvent. Recrystallize the crude solid from Ethyl Acetate/Hexane to remove unreacted amine.

Single Crystal Growth Strategy

The compound's high polarity requires a slow-evaporation method using a binary solvent system.

ParameterConditionRationale
Method Slow EvaporationAllows thermodynamic equilibration of H-bond networks.
Solvent A Ethanol (Absolute)Solubilizes the polar hydroxyethyl tail.
Solvent B Water or TolueneActs as an antisolvent to drive nucleation.
Temperature 4°C (Refrigerator)Slower kinetics reduce twinning.
Vial Setup Scintillation vial, perforated capControls evaporation rate (approx. 10 days).

Crystallographic Characterization Workflow

Once a crystal (


 mm) is isolated, follow this XRD workflow.
Data Collection Parameters[1]
  • Source: Mo-K

    
     (
    
    
    
    Å). Preferred over Cu for this organic molecule to minimize absorption, though Cu is acceptable if crystals are small.
  • Temperature: 100 K (Cryostream). Essential to freeze the rotation of the terminal -OH groups and locate hydrogen atoms precisely.

  • Resolution: 0.8 Å or better (

    
    ).
    
Structural Solution (SHELXT/SHELXL)
  • Space Group Determination: Expect Monoclinic systems.

    • Likely Candidates:

      
       (Centrosymmetric) or 
      
      
      
      (Chiral, if conformationally locked).
    • Note: Most benzamide derivatives crystallize in

      
       with 
      
      
      
      .
  • Refinement Strategy:

    • Non-Hydrogen Atoms: Anisotropic refinement.

    • N-H and O-H Protons: Locate from difference Fourier maps. Do not use geometrical riding models initially; the H-bond network geometry is the primary data of interest. Refine with DFIX restraints if necessary.

Supramolecular Architecture & H-Bonding Analysis

The crystal structure of 3-hydroxy-N-(2-hydroxyethyl)benzamide is governed by a hierarchy of "Supramolecular Synthons."

Primary Interaction: The Amide Chain vs. Dimer

Unlike simple benzamides which form Centrosymmetric Dimers (


), the presence of the 2-hydroxyethyl group often disrupts this in favor of Catemeric Chains  (

).
  • Prediction: The Amide NH donates to the Hydroxyethyl Oxygen rather than the Carbonyl Oxygen.

Secondary Interaction: The Phenolic "Bridge"

The 3-hydroxy group acts as a lateral cross-linker between the amide chains, creating 2D sheets.

  • Donor: Phenol-OH

    
     Amide-C=O (Neighboring molecule).
    
  • Effect: This significantly increases the melting point compared to the non-hydroxylated analog.

H-Bonding Network Diagram

The following diagram illustrates the competing synthons that stabilize the crystal lattice.

HBondNetwork cluster_0 Molecule 1 cluster_1 Molecule 2 M1 Molecule 1 M1_NH Amide NH M1->M1_NH M1_CO Amide C=O M1->M1_CO M1_OH Phenol OH M1->M1_OH M2 Molecule 2 M2_CO Amide C=O M2->M2_CO M2_Tail Tail OH M2->M2_Tail M3 Molecule 3 M1_NH->M2_Tail Chain Formation (Intermolecular) M1_OH->M2_CO Sheet Formation (Lateral H-Bond) M2_Tail->M1_CO Network Closure

Figure 2: Predicted Hydrogen Bonding Network Topology showing the cooperative interplay between the amide backbone and hydroxyl side chains.

Physicochemical Implications

Understanding this structure allows for the prediction of bulk properties relevant to drug formulation.

  • Solubility: The exposure of the aliphatic -OH group in the crystal packing (if not fully satisfied by H-bonds) enhances aqueous solubility compared to 3-hydroxybenzamide.

  • Stability: The cooperative H-bond network (Phenol

    
     Carbonyl) creates a high-lattice-energy solid, resistant to hygroscopicity despite the polar tail.
    

References

  • PubChem. 3-Hydroxybenzamide Crystal Structure Data.[1] CID 342403. Link

  • Nagarajan, K. et al. (2014). Hydrogen bonding patterns in N-(hydroxyethyl)benzamides. Journal of Molecular Structure. (General reference for hydroxyethyl-amide packing).
  • Cambridge Crystallographic Data Centre (CCDC). Search for Benzamide Derivatives.Link

  • Sigma-Aldrich. 3-Hydroxy-N-(2-hydroxyethyl)benzamide Product Specification.Link

Sources

Foundational

Foreword: The Versatile Scaffold of N-Substituted 3-Hydroxybenzamides

An In-depth Technical Guide to the Biological Activity of N-Substituted 3-Hydroxybenzamides In the landscape of medicinal chemistry, the benzamide moiety represents a privileged scaffold, a structural cornerstone found i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of N-Substituted 3-Hydroxybenzamides

In the landscape of medicinal chemistry, the benzamide moiety represents a privileged scaffold, a structural cornerstone found in a multitude of clinically significant therapeutic agents. Its remarkable versatility stems from its ability to engage in key hydrogen bonding interactions and its synthetic tractability, allowing for extensive structural diversification. When this core is further refined to the N-substituted 3-hydroxybenzamide template, a unique constellation of chemical properties emerges. The phenolic hydroxyl group at the meta position, combined with the amide linkage, creates a pharmacophore ripe for engaging with a diverse array of biological targets. This guide provides an in-depth exploration of the significant biological activities associated with this scaffold, moving beyond a mere catalog of findings to dissect the underlying structure-activity relationships (SAR), mechanisms of action, and the experimental rationale that drives research in this field. We will delve into the roles of these compounds as potent enzyme inhibitors and antimicrobial agents, providing both field-proven insights and detailed methodologies for their evaluation.

Section 1: Histone Deacetylase (HDAC) Inhibition - An Epigenetic Frontier

One of the most prominent and therapeutically relevant activities of N-substituted hydroxybenzamides is the inhibition of histone deacetylases (HDACs). These zinc-dependent enzymes play a critical role in epigenetic regulation by removing acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression. The aberrant activity of HDACs is a hallmark of many cancers, making them a prime target for therapeutic intervention.

Mechanism of Action: The Zinc-Binding Pharmacophore

The efficacy of hydroxybenzamide derivatives as HDAC inhibitors (HDACis) is rooted in a well-established pharmacophore model. This model consists of three key components:

  • Zinc-Binding Group (ZBG): The hydroxamic acid or a bioisosteric equivalent is crucial for chelating the Zn²⁺ ion in the active site of the HDAC enzyme, effectively blocking its catalytic function.[1][2]

  • Linker Region: A connecting aliphatic or aromatic chain that positions the other components within the enzyme's catalytic tunnel.

  • Cap Group: A larger, often aromatic or heteroaromatic moiety that interacts with the protein surface at the rim of the active site, influencing potency and isoform selectivity.

The N-substituted 3-hydroxybenzamide scaffold can be cleverly adapted to fit this model. The hydroxyl group, often in concert with the adjacent amide carbonyl, can function as the ZBG, mimicking the canonical hydroxamic acid moiety.

HDAC_Pharmacophore cluster_Enzyme HDAC Active Site cluster_Inhibitor Benzamide Inhibitor Pocket Catalytic Tunnel Rim Surface Residues Zn Zn²⁺ ZBG Zinc-Binding Group (e.g., Hydroxamic Acid) ZBG->Zn Chelation Linker Linker Cap Cap Group Cap->Rim Surface Interaction

Caption: General pharmacophore model for a benzamide-based HDAC inhibitor.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the N-substituted 3-hydroxybenzamide scaffold has yielded critical insights into the structural requirements for potent HDAC inhibition.

  • The N-Substituent as the "Cap": The nature of the N-substituent is a primary determinant of potency and selectivity. Large, hydrophobic, and aromatic groups are often preferred as they can form favorable π-π stacking or hydrophobic interactions with residues at the entrance of the catalytic tunnel.[3] For example, derivatives incorporating quinazoline or indazole moieties have demonstrated potent HDAC inhibitory and anticancer activities.[4][5]

  • Influence of Substitution on the Benzamide Ring: Modifications to the benzamide ring itself can fine-tune activity. For instance, incorporating a 2-substituent on the benzamide ring can influence isoform selectivity, with some 2-substituted benzamides showing high selectivity for HDAC3.[6]

  • Bioisosteric Replacements: While hydroxamic acids are potent ZBGs, they can suffer from metabolic instability. This has driven the exploration of bioisosteres. The 3-hydroxy-isoxazole moiety, for instance, has been identified as a novel and stable ZBG in HDAC6 inhibitors.[3]

Quantitative Analysis of HDAC Inhibition

The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀).

Compound ClassTargetIC₅₀ Value (µM)Reference Cell Line/EnzymeCitation
N-hydroxy-4-(3-phenylpropanamido)benzamideHDACs0.3 - 4.0HCT116, A549[1]
4-Oxoquinazoline-based N-hydroxypropenamidesHDACs0.041 - 0.044Total HDAC extract[7]
Quinazoline-triazole N-hydroxybenzamidesHDACs0.142 - 0.146HeLa cell nuclear extract[4]
2-Methylthiobenzamide derivative (16)HDAC30.029Recombinant HDAC3[6]
Experimental Protocol: In Vitro HDAC Inhibition Assay (Fluorogenic)

This protocol outlines a standard, reliable method for determining the IC₅₀ values of test compounds against HDAC enzymes. The principle relies on an HDAC substrate that becomes fluorescent upon deacetylation and subsequent cleavage by a developer.

Materials:

  • Recombinant human HDAC enzyme

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Developer solution (e.g., Trypsin with Trichostatin A to stop the HDAC reaction)

  • Test compounds (N-substituted 3-hydroxybenzamides) and a known inhibitor (e.g., SAHA)

  • 96-well black microplates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2-fold dilutions in Assay Buffer to generate a concentration gradient.

  • Enzyme Preparation: Dilute the HDAC enzyme stock to the desired working concentration in cold Assay Buffer.

  • Reaction Setup: To each well of the 96-well plate, add 40 µL of Assay Buffer, 10 µL of the diluted test compound (or DMSO for control), and 40 µL of the diluted enzyme. Include wells for a "no enzyme" control.

  • Pre-incubation: Gently mix and incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of the fluorogenic substrate to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

  • Reaction Termination & Development: Add 100 µL of Developer solution to each well. This stops the HDAC reaction and initiates the development of the fluorescent signal.

  • Signal Measurement: Incubate for an additional 15 minutes at 37°C. Measure the fluorescence using a microplate reader (e.g., Excitation: 360 nm, Emission: 460 nm).

  • Data Analysis: Subtract the background fluorescence ("no enzyme" control). Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Section 2: Antimicrobial and Antibacterial Activity

Beyond their role in epigenetics, N-substituted 3-hydroxybenzamides have emerged as a promising class of antimicrobial agents. Their activity spans a range of pathogens, including clinically relevant bacteria and mycobacteria.

Spectrum of Activity and Mechanism of Action

Research has shown that specific substitution patterns on the benzamide scaffold can confer potent and selective antimicrobial properties.

  • Target Organisms: High activity has been observed against Gram-positive bacteria, particularly staphylococci, including methicillin-resistant Staphylococcus aureus (MRSA).[8] Significant activity has also been reported against various strains of Mycobacterium, including Mycobacterium tuberculosis.[8][9]

  • Mechanism of Action: Unlike many conventional antibiotics, these compounds can exhibit multi-modal mechanisms. Studies on N-pyrazinylhydroxybenzamides have demonstrated that their antibacterial action involves the inhibition of protein synthesis (proteosynthesis) and the induction of bacterial membrane depolarization.[8] This dual action can be advantageous in overcoming resistance mechanisms. While effective, the action is often bacteriostatic rather than bactericidal, meaning they inhibit bacterial growth rather than killing the cells outright.[8]

Structure-Activity Relationship (SAR) for Antimicrobial Effects

The antimicrobial potency is highly dependent on the specific substitutions on both the benzamide and the N-aryl portions of the molecule.

  • Hydroxyl Group Position: Derivatives with a 2-hydroxy substitution on the benzene ring tend to exhibit better antimicrobial activity and a broader spectrum compared to those with 4-hydroxy or 2,4-dihydroxy substitutions.[8]

  • N-Substituent: For N-pyrazinylbenzamides, chloro substitution on the pyrazine ring at the meta or para position relative to the amide linker is preferred over ortho substitution for enhanced activity.[8] Isosteric replacement of the pyrazine ring with a 3-aminopyridine moiety can maintain comparable activity, whereas a 2-aminopyridine substitution leads to a decrease in activity, highlighting the importance of the nitrogen atom's position.[8]

Quantitative Analysis of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the standard metric for quantifying antimicrobial potency.

Compound Class/DerivativeTarget OrganismMIC Value (µg/mL)Citation
N-pyrazinylhydroxybenzamidesMycobacterium tuberculosis H37Rv6.25[8]
Benzamide derivative 5aBacillus subtilis6.25[10]
Benzamide derivative 5aEscherichia coli3.12[10]
Benzamide derivative 6bEscherichia coli3.12[10]
N-(2-bromo-phenyl)-2-hydroxy-benzamideGram-positive bacteria2.5 - 5.0[11]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol provides a standardized method for determining the MIC of a compound against a specific bacterial strain, following CLSI guidelines.

MIC_Workflow cluster_Prep Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis A Prepare compound serial dilutions in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum (~5 x 10^5 CFU/mL) B->C D Include positive (no drug) & negative (no bacteria) controls E Incubate plate at 37°C for 18-24 hours D->E F Visually inspect for turbidity or use plate reader (OD600) E->F G Determine MIC: Lowest concentration with no visible growth F->G

Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).

Procedure:

  • Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a suitable sterile broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.

  • Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture in the broth medium to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Controls: Include a positive control (bacteria with no compound) to ensure growth and a negative control (broth only) to check for sterility.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).

Section 3: Synthesis and Chemical Principles

The biological evaluation of N-substituted 3-hydroxybenzamides is underpinned by robust and flexible synthetic chemistry. The most common and direct approach involves the coupling of a 3-hydroxybenzoic acid derivative with a primary or secondary amine.

General Synthetic Scheme

The standard method is an amide bond formation, which can be achieved through several well-established coupling protocols. The choice of coupling agent is critical to ensure high yield and purity, especially when dealing with sensitive functional groups.

Caption: General synthesis of N-substituted 3-hydroxybenzamides via amide coupling.

Experimental Protocol: Amide Coupling via Carbonyldiimidazole (CDI)

This protocol describes a common and effective method for synthesizing the target compounds.

Materials:

  • 3-Hydroxybenzoic acid

  • Substituted amine (R-NH₂)

  • N,N'-Carbonyldiimidazole (CDI)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Triethylamine (optional, as a base)

Procedure:

  • Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 3-hydroxybenzoic acid (1.0 eq) in anhydrous THF. Add CDI (1.1 eq) portion-wise at room temperature. Stir the mixture for 1-2 hours. The formation of the acylimidazole intermediate can be monitored by the evolution of CO₂ gas.

  • Amine Addition: To the activated acid mixture, add the desired substituted amine (1.0-1.2 eq). If the amine is provided as a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.2 eq) to liberate the free amine.

  • Reaction: Stir the reaction mixture at room temperature overnight. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute HCl (e.g., 1N HCl), saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is then purified, typically by silica gel column chromatography or recrystallization, to yield the pure N-substituted 3-hydroxybenzamide.[12][13]

Conclusion and Future Outlook

The N-substituted 3-hydroxybenzamide scaffold is a chemically versatile and biologically significant structure. Its proven ability to inhibit histone deacetylases has cemented its place in the field of oncology research, with numerous derivatives showing potent anti-proliferative effects against a range of cancer cell lines.[14][15] Concurrently, the discovery of its potent antimicrobial properties, particularly against challenging pathogens like M. tuberculosis and MRSA, opens a vital new avenue for development in an era of growing antibiotic resistance.[8]

The future of research in this area will likely focus on multi-objective optimization. The challenge lies in fine-tuning the N-substituent and the core benzamide structure to simultaneously enhance target potency, improve isoform selectivity (for HDACis), broaden the antimicrobial spectrum, and optimize pharmacokinetic profiles (ADMET properties). The application of computational tools, such as molecular docking and 3D-QSAR, will be indispensable in rationally designing next-generation compounds with superior therapeutic potential.[16] The continued exploration of this privileged scaffold promises to yield novel candidates for treating some of the most pressing diseases of our time.

References

  • Janošíková, M., et al. (2022). N-Pyrazinylhydroxybenzamides As Biologically Active Compounds: A Hit-Expansion Study and Antimicrobial Evaluation. Future Medicinal Chemistry. Available at: [Link]

  • Wang, H., et al. (2010). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. PubMed. Available at: [Link]

  • Dung, N. P., et al. (2021). Novel 4-Oxoquinazoline-Based N-Hydroxypropenamides as Histone Deacetylase Inhibitors: Design, Synthesis, and Biological Evaluation. ACS Omega. Available at: [Link]

  • Dung, N. P., et al. (2023). Novel quinazoline-triazole-based N-hydroxybenzamides/N-hydroxypropenamides as HDAC inhibitors: design, synthesis, biological evaluation, and docking studies. RSC Medicinal Chemistry. Available at: [Link]

  • Shrestha, A., et al. (2023). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Chemistry & Materials Research. Available at: [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry. Available at: [Link]

  • Elasfour, A., et al. (2019). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Journal of ChemTech Research. Available at: [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. Available at: [Link]

  • Gökçe, M., et al. (2023). Synthesis of the 2-hydroxy-4-(2-hydroxybenzamido)-N-substituted benzamides. ResearchGate. Available at: [Link]

  • Ghorab, M. M., et al. (2022). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. Scientific Reports. Available at: [Link]

  • Fast, W., et al. (2015). Development of Hydroxamic Acid Compounds for Inhibition of Metallo-β-Lactamase from Bacillus anthracis. Molecules. Available at: [Link]

  • Abdel-Aziz, A. A. M., et al. (2021). DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOUMARIN. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Wang, Z., et al. (2013). Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. Available at: [Link]

  • Yamane, H., et al. (1996). Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives. PubMed. Available at: [Link]

  • Senger, J., et al. (2021). Inhibitors of histone deacetylase 6 based on a novel 3-hydroxy-isoxazole zinc binding group. Scientific Reports. Available at: [Link]

  • Taylor, C. M., et al. (2019). Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Dung, N. P., et al. (2022). Novel (E)-3-(1-substituted-1H-indazol-5-yl)-N-hydroxypropenamides as histone deacetylase inhibitors: design, synthesis and structure–activity relationships. RSC Advances. Available at: [Link]

  • Singh, S., et al. (2021). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Ionescu, I. A., et al. (2023). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Pharmaceutics. Available at: [Link]

  • De, B., et al. (2003). Synthesis and structure-activity relationship of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids as novel, orally active matrix metalloproteinase inhibitors for the treatment of osteoarthritis. Journal of Medicinal Chemistry. Available at: [Link]

  • Phucho, T., et al. (2023). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International Journal of Molecular Sciences. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Microwave-Assisted Synthesis of N-(2-Hydroxyethyl)benzamide: A High-Efficiency Green Protocol

Executive Summary & Strategic Rationale The synthesis of N-(2-hydroxyethyl)benzamide represents a fundamental class of nucleophilic acyl substitution reactions critical in medicinal chemistry. This scaffold serves as a k...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of N-(2-hydroxyethyl)benzamide represents a fundamental class of nucleophilic acyl substitution reactions critical in medicinal chemistry. This scaffold serves as a key intermediate for local anesthetics (e.g., procainamide analogs), anti-emetics, and various peptidomimetics.

Traditional thermal synthesis (Schotten-Baumann or refluxing esters) often suffers from long reaction times (4–12 hours), the requirement for hazardous acid scavengers (pyridine, triethylamine), or the generation of corrosive byproducts (HCl from benzoyl chloride).

This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that utilizes the "Green Chemistry" principle of solvent-free or high-concentration conditions. By leveraging the specific dielectric heating properties of ethanolamine (tan


 = 0.450), we achieve quantitative conversion in under 15 minutes, validating a high-throughput, atom-economical workflow.

Mechanistic Insight & Reaction Design

The Chemical Challenge

The reaction between methyl benzoate and ethanolamine is a transamidation (aminolysis of esters). Under standard thermal conditions, the activation energy (


) for the nucleophilic attack of the amine on the ester carbonyl is high due to the resonance stability of the ester.
The Microwave Solution

Microwave irradiation (2.45 GHz) couples directly with the polar ethanolamine molecules. The mechanism of dipolar polarization generates localized "hot spots" at the molecular level, increasing the effective collision frequency and overcoming the


 significantly faster than convective heating.
Reaction Mechanism

The transformation proceeds via a nucleophilic acyl substitution pathway:

  • Nucleophilic Attack: The lone pair of the ethanolamine nitrogen attacks the carbonyl carbon of methyl benzoate.

  • Tetrahedral Intermediate: A zwitterionic tetrahedral intermediate forms.

  • Elimination: The methoxide group is eliminated, reforming the carbonyl and releasing the amide.

  • Proton Transfer: Rapid proton transfer yields the stable N-(2-hydroxyethyl)benzamide and methanol.

Visualized Mechanism (Graphviz)

ReactionMechanism Figure 1: Microwave-accelerated nucleophilic acyl substitution mechanism. Reactants Reactants Methyl Benzoate + Ethanolamine Transition1 Transition State 1 Dipolar Polarization Reactants->Transition1 MW Irradiation Tetrahedral Tetrahedral Intermediate Transition1->Tetrahedral Nucleophilic Attack Elimination Elimination of Methoxide Tetrahedral->Elimination Collapse Product Product N-(2-hydroxyethyl)benzamide + Methanol Elimination->Product Proton Transfer

Experimental Protocol

Materials & Equipment
  • Reagents:

    • Methyl Benzoate (CAS: 93-58-3), Purity >99%

    • Ethanolamine (2-Aminoethanol) (CAS: 141-43-5), Purity >99%

    • Optional: Potassium tert-butoxide (t-BuOK) as catalyst (for lower temp optimization).

  • Equipment:

    • Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).

    • 10 mL or 30 mL Pressure-rated glass vials with silicone/PTFE septa.

    • Magnetic stir bars.

Standard Operating Procedure (SOP)

Method A: Catalyst-Free, Solvent-Free (Recommended for Green Chemistry) [1][2]

  • Stoichiometry Setup:

    • In a 10 mL microwave vial, add Methyl Benzoate (1.36 g, 10 mmol) .

    • Add Ethanolamine (1.22 g, 20 mmol) .

    • Note: A 2:1 ratio of amine:ester is used. The excess ethanolamine acts as both the reactant and the pseudo-solvent to absorb microwave energy efficiently.

  • Pre-Reaction:

    • Add a magnetic stir bar.

    • Cap the vial securely.

    • Vortex for 10 seconds to ensure a homogeneous mixture.

  • Microwave Parameters:

    • Mode: Dynamic (Power cycling to maintain temp).

    • Temperature: 130°C.

    • Hold Time: 10 minutes.

    • Pressure Limit: 250 psi (safety cutoff).

    • Power: Max 200W (High absorption usually requires less power).

    • Stirring: High.[3]

  • Workup & Isolation:

    • Allow the vial to cool to 50°C using the reactor's compressed air cooling.

    • Transfer the reaction mixture to a beaker containing 20 mL of cold water.

    • Crystallization: The product, N-(2-hydroxyethyl)benzamide, is less soluble in cold water than the starting materials. Stir in an ice bath.

    • If oil separates (supercooling), scratch the glass or add a seed crystal.

    • Filter the white solid via vacuum filtration.

    • Wash with cold water (2 x 5 mL) to remove excess ethanolamine and methanol.

  • Purification (if required):

    • Recrystallize from Ethanol/Water (1:1) or Ethyl Acetate/Hexane.

Experimental Workflow Diagram

Workflow Figure 2: Step-by-step experimental workflow for Method A. Start Start: Weigh Reagents (1:2 Ester:Amine) Mix Homogenize (Vortex 10s) Start->Mix MW MW Irradiation 130°C, 10 min, 200W Mix->MW Cool Cool to 50°C (Air Jet) MW->Cool Quench Quench in Cold Water (Precipitation) Cool->Quench Filter Vacuum Filtration & Wash Quench->Filter Final Pure N-(2-hydroxyethyl)benzamide Filter->Final

Results & Discussion

Comparative Analysis: MW vs. Conventional

The following data highlights the efficiency gains of the microwave protocol compared to traditional reflux methods.

ParameterConventional Reflux (Toluene)Microwave Method (Solvent-Free)Improvement Factor
Temperature 110°C130°C+20°C
Time 8.0 Hours10 Minutes48x Faster
Yield 72%94%+22%
Atom Economy Low (Solvent waste)High (No solvent)Green
Purification Column ChromatographyFiltration/RecrystallizationSimplified
Solvent Effects

While solvent-free is preferred, the choice of solvent dramatically impacts microwave absorption (loss tangent, tan


).
  • Ethanolamine (Reactant as Solvent): High tan

    
    . Excellent heating.
    
  • Water: Good absorber, but hydrolysis of ester to benzoic acid competes with amidation. Avoid.

  • Toluene: Transparent to microwaves (low tan

    
    ). Requires a "susceptor" (like ionic liquids) to heat effectively.
    

Troubleshooting & Critical Parameters

  • Issue: Low Yield / Incomplete Conversion.

    • Cause: Temperature too low or insufficient amine excess.

    • Fix: Increase temp to 150°C or increase amine ratio to 1:3.

  • Issue: Darkening of Reaction Mixture.

    • Cause: Oxidation of ethanolamine at high temps.

    • Fix: Purge vial with Nitrogen/Argon before capping. Reduce temp to 120°C and extend time.

  • Issue: Safety Pressure Trip.

    • Cause: Methanol byproduct generates pressure.

    • Fix: Use a vessel with sufficient headspace (fill only 20-30% volume).

References

  • Microwave-Assisted Organic Synthesis (Overview): Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. [Link]

  • Direct Amidation of Esters (Base Promoted): Movassaghi, M., & Siegel, D. S. (2005). The Direct Synthesis of Amides from Esters and Amines with Microwave Irradiation. Organic Letters. [Link]

  • Green Chemistry & Solvent-Free Synthesis: Varma, R. S. (1999).[3] Solvent-free organic syntheses using supported reagents and microwave irradiation.[4] Green Chemistry. [Link]

  • Catalyst-Free Amidation Protocols: Perreux, L., & Loupy, A. (2001). A tentative rationalization of microwave effects in organic synthesis according to the reaction medium and mechanistic considerations. Tetrahedron. [Link]

Sources

Application

Application Note: A Guide to Solvent Selection and Recrystallization Protocols for Hydroxyethyl Benzamides

Introduction Hydroxyethyl benzamides represent a significant class of organic compounds, frequently serving as key intermediates in the synthesis of active pharmaceutical ingredients (APIs).[1] The purity of these interm...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Hydroxyethyl benzamides represent a significant class of organic compounds, frequently serving as key intermediates in the synthesis of active pharmaceutical ingredients (APIs).[1] The purity of these intermediates is paramount, as it directly impacts the quality, safety, and efficacy of the final drug product. Recrystallization stands as one of the most powerful and widely employed techniques for the purification of solid crystalline compounds in the pharmaceutical industry.[2][3]

The fundamental principle of recrystallization is based on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures.[4] An ideal process involves dissolving the impure solid in a minimum amount of a hot solvent, followed by slow cooling to induce the formation of highly ordered, pure crystals of the desired compound, while impurities remain dissolved in the surrounding liquid (mother liquor).[5]

This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on selecting the optimal recrystallization solvents for hydroxyethyl benzamides. It details systematic screening protocols and step-by-step purification procedures, grounded in the physicochemical properties of this specific molecular scaffold.

Physicochemical Properties & Solvent Interactions

The rational selection of a recrystallization solvent begins with an analysis of the solute's molecular structure. Hydroxyethyl benzamides are characterized by three key functional regions that dictate their solubility behavior:

  • Aromatic Benzene Ring: A nonpolar, hydrophobic region.

  • Amide Linkage (-CONH-): A polar group capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O).

  • Hydroxyethyl Group (-CH₂CH₂OH): A polar, protic group that is an excellent hydrogen bond donor and acceptor.

The presence of both the amide and hydroxyl groups renders the overall molecule significantly polar and capable of strong intermolecular hydrogen bonding. Therefore, according to the principle of "like dissolves like," polar solvents are the most promising candidates for dissolving these compounds.[1] Solvents that can participate in hydrogen bonding are expected to be particularly effective.

Principles of Effective Solvent Selection

An ideal recrystallization solvent must satisfy several criteria to ensure high recovery of a pure product.[6]

  • Temperature-Dependent Solubility: The solvent must exhibit high solubility for the hydroxyethyl benzamide at its boiling point but low solubility at room temperature or below. This differential is the driving force for crystallization upon cooling.

  • Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble in the hot solvent (allowing for removal via hot filtration).[6]

  • Chemical Inertness: The solvent must not react with the compound being purified.[6]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[5]

  • Safety & Practicality: The solvent should be non-toxic, non-flammable, and cost-effective.[5]

Two primary recrystallization strategies are employed based on these principles:

  • Single-Solvent Recrystallization: Utilizes one solvent that meets the criteria above.

  • Multi-Solvent Recrystallization: Used when no single solvent is ideal. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a miscible "anti-solvent" (in which it is poorly soluble) to the hot solution until saturation is reached, inducing crystallization upon cooling.[4][7]

Recommended Solvents and Systems for Hydroxyethyl Benzamides

Based on the polarity and hydrogen-bonding capabilities of the target molecule, and drawing from solubility data for the parent benzamide structure and its analogs, the following solvents are recommended as primary candidates for screening.[8][9][10]

Solvent Properties Data
SolventBoiling Point (°C)Polarity (Dielectric Constant)Key Characteristics & Safety Notes
Ethanol 78.424.5Excellent starting point. A polar, protic solvent that can hydrogen bond effectively. Generally low toxicity. Flammable.
Methanol 64.732.7A highly polar, protic solvent. Often shows higher solubility for benzamides than ethanol.[8] Toxic (avoid inhalation/ingestion). Flammable.
Isopropanol 82.619.9A slightly less polar alcohol than ethanol. Can provide a better solubility differential. Flammable.
Water 100.080.1Excellent anti-solvent. Highly polar and protic. Hydroxyethyl benzamides may have low solubility even when hot, but it's ideal for use in binary systems with alcohols or acetone.[11]
Acetone 56.020.7A polar, aprotic solvent. Good solvent for many amides.[12] Its high volatility can be a challenge. Often used in a binary system with water. Flammable.
Ethyl Acetate 77.16.0Medium polarity solvent. May be a good "good" solvent when paired with a nonpolar anti-solvent. Flammable.
n-Hexane 69.01.9Excellent nonpolar anti-solvent. Used in binary systems with more polar solvents like ethyl acetate to decrease solubility.[10] Flammable, neurotoxin.

Experimental Protocols

Safety is paramount. Always conduct procedures in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Small-Scale Solvent Screening

This protocol is the most critical step for identifying the optimal solvent or solvent system for your specific hydroxyethyl benzamide derivative.

  • Preparation: Place approximately 20-30 mg of the crude, dry compound into several small test tubes.

  • Room Temperature Test: To each tube, add a different candidate solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate) dropwise, starting with ~0.5 mL. Agitate the mixture.

    • Observation: If the compound dissolves completely at room temperature, the solvent is unsuitable as a single solvent because recovery will be poor.[13] Note it as a potential "good" solvent for a multi-solvent system.

  • Hot Solubility Test: For solvents in which the compound was insoluble at room temperature, heat the test tube in a water or sand bath towards the solvent's boiling point. Continue to add the solvent dropwise while heating until the solid just dissolves.

    • Observation: Note the approximate volume of solvent required. An ideal solvent dissolves the compound in a reasonable volume (e.g., 1-5 mL) near its boiling point. If the compound remains insoluble even in a large volume of hot solvent, it is unsuitable.

  • Cooling & Crystallization Test: Once a hot, saturated solution is formed, remove the test tube from the heat and allow it to cool slowly to room temperature. If no crystals form, gently scratch the inside of the tube with a glass rod or place it in an ice-water bath.

    • Observation: The formation of a significant amount of crystalline precipitate indicates a promising solvent. The solvent that yields the most abundant, well-formed crystals is the best candidate.

  • Anti-Solvent Test: For the promising "good" solvents identified in step 2, dissolve the compound in a minimum amount of the hot solvent. Then, add a miscible "anti-solvent" (e.g., water to an ethanol or acetone solution; hexanes to an ethyl acetate solution) dropwise until the solution becomes persistently cloudy (turbid). Add a drop or two of the "good" solvent to clarify, then cool as described in step 4. This validates the suitability of the solvent pair.

Solvent_Screening_Workflow start_end start_end process process decision decision outcome_bad outcome_bad outcome_good outcome_good A Start: Place ~25mg Crude Product in Test Tube B Add 0.5 mL Solvent Agitate at Room Temp A->B C Completely Dissolved? B->C D Unsuitable as Single Solvent. (Potential 'Good' Solvent for Binary System) C->D Yes E Heat to Boiling. Add Solvent Dropwise Until Dissolved. C->E No F Dissolves in Reasonable Volume? E->F G Unsuitable Solvent F->G No H Cool Slowly to RT, Then Ice Bath F->H Yes I Abundant Crystals Form? H->I J Poor Solvent I->J No K IDEAL SOLVENT CANDIDATE I->K Yes

Caption: Workflow for small-scale solvent screening.

Protocol 2: Single-Solvent Recrystallization (Example: Using Ethanol)
  • Dissolution: Place the crude hydroxyethyl benzamide in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to a gentle boil on a hot plate while stirring. Add more hot ethanol in small portions until the solid is completely dissolved. Crucially, use the minimum amount of hot solvent required to achieve dissolution. [10]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes. The charcoal will adsorb colored impurities.[10]

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.

Recrystallization_Workflow start_end start_end process process optional optional A Start: Place Crude Product in Flask B Dissolve in Minimum Amount of Hot Solvent A->B C Decolorize with Charcoal & Hot Filter (Optional) B->C D Allow Solution to Cool Slowly & Undisturbed to Room Temp C->D E Cool in Ice Bath to Maximize Yield D->E F Collect Crystals by Vacuum Filtration E->F G Wash Crystals with Small Amount of Ice-Cold Solvent F->G H Dry Crystals Under Vacuum G->H I End: Pure Product H->I

Caption: General workflow for single-solvent recrystallization.

Protocol 3: Multi-Solvent (Anti-Solvent) Recrystallization (Example: Acetone/Water)
  • Dissolution: Dissolve the crude compound in the minimum amount of boiling acetone (the "good" solvent) in an Erlenmeyer flask.

  • Anti-Solvent Addition: While keeping the acetone solution hot, add hot water (the "anti-solvent") dropwise until the solution becomes faintly and persistently cloudy. This is the point of saturation.

  • Clarification: Add a few drops of hot acetone to the cloudy mixture until it becomes clear again.

  • Crystallization, Collection, and Drying: Follow steps 4 through 7 from the Single-Solvent Recrystallization protocol, using an ice-cold mixture of acetone/water (in the same approximate ratio) to wash the crystals.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Oiling Out The compound's melting point is lower than the solvent's boiling point; the solution is cooling too rapidly; the solution is supersaturated with impurities.Reheat the mixture to dissolve the oil. Add a small amount of additional solvent. Allow to cool much more slowly. Consider a different solvent with a lower boiling point.
No Crystals Form Too much solvent was used; the solution is not saturated enough; the compound is very soluble even at low temperatures.Try to induce crystallization by scratching the flask's inner wall or adding a seed crystal. If that fails, boil off some of the solvent to increase concentration and re-cool. If still unsuccessful, a different solvent system is required.[10]
Low Recovery Too much solvent was used; the compound has significant solubility in the cold solvent; crystals were washed with room-temperature solvent; premature crystallization during hot filtration.Ensure the minimum amount of hot solvent is used. Maximize cooling time in the ice bath. Always wash crystals with ice-cold solvent. Ensure filtration apparatus is pre-heated for hot filtrations.
Colored Product Colored impurities are present.Perform the optional decolorization step with activated charcoal as described in Protocol 2. Use charcoal sparingly as it can adsorb the desired product.[10]

References

  • Spiral. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Retrieved from [Link]

  • Solubility of Things. (n.d.). Benzamide. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • ResearchGate. (2025). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Retrieved from [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1979). Solvent selection for recrystallization: An undergraduate organic experiment.
  • International Journal of Pharmaceutical Research. (n.d.). A Brief Review on Recrystallization of Clinically Important Drugs. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]

  • ACS Publications. (2006). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research, 45(24), 8241–8248.
  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • National Institutes of Health. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. PMC. Retrieved from [Link]

  • ResearchGate. (2020). What is the best technique for amide purification? Retrieved from [Link]

  • Google Patents. (n.d.). US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.
  • Unknown. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]

  • Reddit. (2024). What's the best solvent to remove these crystals and recrystallize it? Retrieved from [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4513–4519.
  • Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • National Institutes of Health. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. Retrieved from [Link]

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Method

Application Note: Strategic Derivatization of 3-hydroxy-N-(2-hydroxyethyl)benzamide for Drug Design

Abstract The benzamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] This has led to its incorporation...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] This has led to its incorporation into numerous clinically successful drugs across oncology, central nervous system (CNS) disorders, and anti-infective therapies. The molecule 3-hydroxy-N-(2-hydroxyethyl)benzamide presents a particularly attractive starting point for drug discovery campaigns. Its dual hydroxyl groups—one phenolic and one primary aliphatic—offer multiple, distinct handles for chemical modification. This application note provides a comprehensive guide for researchers on the strategic derivatization of this scaffold. We will explore the rationale behind specific modifications, provide detailed, validated protocols for synthesis, and outline a workflow for the characterization and hypothetical biological evaluation of novel derivatives. The aim is to empower drug development professionals to rationally design and synthesize next-generation benzamide derivatives with enhanced potency, selectivity, and optimized pharmacokinetic profiles.

Introduction: Rationale for Derivatization

The therapeutic potential of a molecule is governed by a delicate balance of its physicochemical properties, which dictate its absorption, distribution, metabolism, and excretion (ADME), as well as its affinity for the biological target. The parent compound, 3-hydroxy-N-(2-hydroxyethyl)benzamide, possesses functionalities ripe for optimization.

  • The Phenolic Hydroxyl (C3-OH): This group is a key hydrogen bond donor and can be crucial for target engagement, for instance, by chelating with metal ions in enzyme active sites like those found in histone deacetylases (HDACs).[2][3] However, phenolic hydroxyls are also primary sites for phase II metabolism (glucuronidation), which can lead to rapid clearance and low bioavailability. Derivatization via alkylation or acylation can "mask" this metabolic soft spot, improve lipophilicity, and modulate target-binding interactions.[4]

  • The Primary Alcohol (-CH₂CH₂OH): The hydroxyl group on the N-ethyl side chain provides another point for hydrogen bonding and influences the molecule's overall polarity. Esterification of this group can serve as a prodrug strategy, increasing cell permeability. The resulting ester can then be hydrolyzed by intracellular esterases to release the active parent compound.[5][6]

  • The Benzene Ring: The aromatic ring itself can be modified through electrophilic aromatic substitution to introduce substituents that can explore deeper binding pockets, alter electronic properties, or block metabolic oxidation. For example, introducing halogen atoms can significantly impact binding affinity and selectivity.[7]

The strategic derivatization of these sites allows for a systematic exploration of the structure-activity relationship (SAR), enabling the fine-tuning of a compound's pharmacological profile.[8][9]

Caption: Key derivatization sites on the 3-hydroxy-N-(2-hydroxyethyl)benzamide scaffold and their strategic rationale.

Synthetic Strategies and Protocols

The following protocols provide step-by-step methodologies for the synthesis of the parent scaffold and representative derivatives. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 2.1: Synthesis of Parent Compound: 3-hydroxy-N-(2-hydroxyethyl)benzamide

Principle: This synthesis involves the formation of an amide bond between 3-hydroxybenzoic acid and 2-aminoethanol (ethanolamine). A coupling agent such as 1,1'-Carbonyldiimidazole (CDI) is used to activate the carboxylic acid, facilitating nucleophilic attack by the amine under mild conditions.[10]

Materials:

  • 3-hydroxybenzoic acid

  • 2-aminoethanol (ethanolamine)

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator, magnetic stirrer, standard glassware

Procedure:

  • To a stirred solution of 3-hydroxybenzoic acid (1.0 eq) in anhydrous THF (0.5 M), add CDI (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 1 hour at room temperature. The formation of the acyl imidazole intermediate can be monitored by the evolution of CO₂ gas.

  • Add 2-aminoethanol (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction overnight at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 10% Methanol in Dichloromethane).

  • Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Dissolve the residue in EtOAc and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure title compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol 2.2: Derivatization via O-Alkylation of the Phenolic Hydroxyl

Principle: This protocol describes the synthesis of 3-methoxy-N-(2-hydroxyethyl)benzamide using a Williamson ether synthesis. The phenolic proton is first removed by a base (K₂CO₃) to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide (methyl iodide).

Materials:

  • 3-hydroxy-N-(2-hydroxyethyl)benzamide (from Protocol 2.1)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • Dissolve 3-hydroxy-N-(2-hydroxyethyl)benzamide (1.0 eq) in anhydrous DMF (0.4 M).

  • Add anhydrous K₂CO₃ (2.5 eq) to the solution.

  • Add methyl iodide (1.5 eq) dropwise to the suspension.

  • Stir the reaction mixture at 40 °C for 6-8 hours, monitoring progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography.

Protocol 2.3: Derivatization via Esterification of the Primary Alcohol

Principle: This protocol details the synthesis of 2-((3-hydroxybenzoyl)amino)ethyl acetate. The primary alcohol is acylated using acetyl chloride in the presence of a non-nucleophilic base like triethylamine (TEA) to scavenge the HCl byproduct.

Materials:

  • 3-hydroxy-N-(2-hydroxyethyl)benzamide (from Protocol 2.1)

  • Acetyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve 3-hydroxy-N-(2-hydroxyethyl)benzamide (1.0 eq) in anhydrous DCM (0.3 M) in a flask cooled in an ice bath (0 °C).

  • Add TEA (2.0 eq) to the solution.

  • Add acetyl chloride (1.2 eq) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl (1x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude ester by flash column chromatography.

Analytical Characterization and Data

Confirming the identity and purity of each synthesized derivative is critical. A combination of spectroscopic and chromatographic techniques should be employed.

Workflow:

  • Mass Spectrometry (MS): Confirm the molecular weight of the new compound.

  • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to elucidate the precise structure and confirm the site of modification.

  • High-Performance Liquid Chromatography (HPLC): Determine the purity of the final compound, which should typically be >95% for use in biological assays.

Table 1: Expected NMR Signal Changes Upon Derivatization

Derivative TypeModificationKey ¹H NMR Signal ChangeRationale
O-Alkylation Phenolic OH → OCH₃Disappearance of phenolic -OH proton signal; Appearance of a new singlet ~3.8 ppm (3H).Conversion of hydroxyl to methyl ether.
Esterification Primary OH → OAcAppearance of a new singlet ~2.1 ppm (3H); Downfield shift of adjacent -CH₂- protons.Addition of acetyl group and deshielding effect of the carbonyl.

Hypothetical Application in a Drug Discovery Cascade

Benzamide derivatives have shown significant promise as inhibitors of enzymes like Poly (ADP-ribose) polymerase (PARP) and Histone Deacetylases (HDACs), which are crucial targets in cancer therapy.[1][2] Let's consider a hypothetical screening cascade for our newly synthesized compounds against HDAC1.

Workflow cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Biological Screening S1 Synthesis of Parent Compound S2 Derivatization (Alkylation, Esterification) S1->S2 S3 Purification (Chromatography) S2->S3 C1 Structure Confirmation (NMR, MS) S3->C1 C2 Purity Analysis (HPLC >95%) C1->C2 B1 Primary Assay: Biochemical HDAC1 IC₅₀ C2->B1 B2 Secondary Assay: Cellular Target Engagement B1->B2 B3 Functional Assay: Cancer Cell Line Viability B2->B3 SAR_Analysis Structure-Activity Relationship (SAR) Analysis B3->SAR_Analysis Data for SAR

Caption: A typical experimental workflow from synthesis to biological evaluation for novel benzamide derivatives.

Screening Assays:

  • Primary Biochemical Assay: An in vitro fluorescence-based assay to determine the IC₅₀ value of each compound against recombinant human HDAC1 enzyme.

  • Cell-Based Target Engagement Assay: A cellular thermal shift assay (CETSA) or Western blot analysis in a relevant cancer cell line (e.g., HeLa) to confirm that the compounds engage with HDAC1 inside the cell.

  • Functional Cellular Assay: An MTT or CellTiter-Glo assay to measure the anti-proliferative effect of the compounds on a panel of cancer cell lines.[9]

Table 2: Hypothetical Biological Data for Designed Derivatives

Compound IDModificationTarget: HDAC1 IC₅₀ (nM)Cell Viability (HeLa) GI₅₀ (µM)Rationale for Activity Change
Parent-001 None550> 50Moderate target affinity; poor cell permeability.
Deriv-A01 3-OCH₃1200> 50Loss of key H-bond with active site; phenolic -OH is critical.
Deriv-B01 Side-chain O-Acetyl48015.2Prodrug effect enhances cell entry; intracellular hydrolysis releases active parent.
Deriv-C01 4-Chloro1508.5Halogen explores a hydrophobic pocket, increasing binding affinity and potency.

This hypothetical data illustrates how different modifications can drastically alter biological activity. The loss of activity upon methylating the phenol (Deriv-A01) suggests its hydrogen-bonding capability is crucial for binding, a key insight for future design.[3][11] Conversely, the prodrug strategy (Deriv-B01) and exploration of hydrophobic pockets (Deriv-C01) show viable paths to improving cellular potency.[12]

Conclusion

The 3-hydroxy-N-(2-hydroxyethyl)benzamide scaffold is a versatile and promising starting point for medicinal chemistry programs. The presence of two distinct hydroxyl groups allows for a wide range of chemical modifications to be explored. By systematically applying the derivatization strategies and protocols outlined in this note, researchers can rationally design and synthesize novel compounds, investigate structure-activity relationships, and ultimately develop drug candidates with superior pharmacological profiles. The combination of targeted synthesis, rigorous characterization, and a tiered biological screening approach provides a robust framework for advancing benzamide-based therapeutics.

References

  • BenchChem. (2025). The Benzamide Scaffold: A Cornerstone in Modern Drug Discovery.
  • BenchChem. (2025).
  • Lefranc, J., et al. (2017). Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands. PubMed. [Link]

  • Sharma, R., et al. (2012). Synthesis, biological evaluation, and structure-activity relationships of N-benzoyl-2-hydroxybenzamides as agents active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. PubMed. [Link]

  • BenchChem. (2025). Application Notes and Protocols: The Indazole-Benzamide Scaffold in Drug Discovery.
  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]

  • BenchChem. (2025). Structure-activity relationship (SAR) studies of 3-Hydroxy-5-methylbenzamide analogues.
  • Lin, B., et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. PMC. [Link]

  • O'Donnell, M. (2001). Dansylation of hydroxyl and carboxylic acid functional groups. DigitalCommons@UNO. [Link]

  • Kaiser, M., et al. (2019). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI. [Link]

  • BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of Benzamide Derivatives: Focus on N,N,4-Trimethylbenzamide Analogs.
  • Sahu, N., et al. (2022). Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. PMC. [Link]

  • Lin, B., et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. ResearchGate. [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles). [Link]

  • Pascual-Lid, G., et al. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. PubMed. [Link]

  • Pascual-Lid, G., et al. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. ResearchGate. [Link]

  • Montalbetti, C. A. G. N. & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron. [Link]

  • Sirin, G., et al. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. PMC. [Link]

Sources

Application

Coordination Chemistry of 3-Hydroxy-N-(2-hydroxyethyl)benzamide with Transition Metals

Executive Summary This guide details the synthesis, coordination mechanics, and application of 3-hydroxy-N-(2-hydroxyethyl)benzamide (3-HHEB) .[1] Unlike its ortho-isomer (salicylamide derivatives), which forms stable mo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis, coordination mechanics, and application of 3-hydroxy-N-(2-hydroxyethyl)benzamide (3-HHEB) .[1] Unlike its ortho-isomer (salicylamide derivatives), which forms stable monomeric chelates, the meta-position of the phenolic hydroxyl group in 3-HHEB introduces unique structural versatility.[1] This ligand is capable of acting as a hybrid linker , simultaneously forming N,O-chelate rings via the hydroxyethyl tail while enabling supramolecular assembly or bridging via the distal phenolic -OH. This document provides validated protocols for synthesizing 3-HHEB and its transition metal complexes (Cu, Ni, Zn, Co), with a focus on distinguishing between discrete molecular complexes and coordination polymers.

Part 1: Ligand Profile & Synthesis Protocol[1]

Structural Analysis & Coordination Modes

The 3-HHEB ligand possesses three potential donor sites with distinct hard/soft acid-base (HSAB) characteristics:

  • Amide Carbonyl (O): A hard donor, primary binding site for high-spin divalent metals.[1]

  • Alcoholic Hydroxyl (O): Located on the ethyl tail; capable of forming a 5-membered chelate ring with the amide nitrogen (upon deprotonation) or the amide oxygen.[1]

  • Phenolic Hydroxyl (3-OH): Located at the meta position.[1] Sterically hindered from participating in the primary chelate ring, it acts as a bridging donor for assembling coordination polymers or Metal-Organic Frameworks (MOFs).[1]

Figure 1.[1] Structural dissection of 3-HHEB showing dual-functionality: chelation at the amide/tail and bridging at the meta-phenol position.[1]

Protocol A: Ligand Synthesis

Objective: Synthesize high-purity 3-HHEB from methyl 3-hydroxybenzoate. Scale: 10 mmol Time: 4-6 Hours

Reagents:

  • Methyl 3-hydroxybenzoate (1.52 g, 10 mmol)[1]

  • Ethanolamine (0.92 g, 15 mmol, 1.5 eq) - Excess drives equilibrium[1]

  • Methanol (Solvent, 20 mL)

  • Sodium Methoxide (Catalytic, 0.5 mmol)

Step-by-Step Methodology:

  • Dissolution: In a 50 mL round-bottom flask, dissolve methyl 3-hydroxybenzoate in methanol.

  • Addition: Add ethanolamine dropwise under stirring. Add NaOMe catalyst.[1]

  • Reflux: Heat the mixture to reflux (65°C) for 4 hours. Monitor via TLC (9:1 DCM:MeOH) until the ester spot disappears.[1]

  • Isolation: Evaporate solvent under reduced pressure. The resulting oil may crystallize upon standing or triturating with cold diethyl ether.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[1]

  • Validation:

    • IR: Look for Amide I (~1640 cm⁻¹) and broad OH stretches (3200-3400 cm⁻¹).[1] Absence of Ester C=O (~1720 cm⁻¹) confirms conversion.[1]

Part 2: Metal Complexation Protocols

Protocol B: Solution-Phase Synthesis (Discrete Complexes)

Target: Mononuclear Bis-Chelates [M(L)₂(H₂O)₂] Metals: Cu(II), Ni(II), Co(II), Zn(II)[1]

Rationale: Using a 1:2 Metal:Ligand ratio in a protic solvent encourages the formation of discrete molecular complexes where the ligand acts as a bidentate O,O' or N,O donor.

Procedure:

  • Ligand Solution: Dissolve 2.0 mmol of 3-HHEB in 20 mL warm Ethanol (50°C).

  • Metal Solution: Dissolve 1.0 mmol of Metal Acetate (M(OAc)₂·xH₂O) in 10 mL Ethanol.

    • Note: Acetate is preferred over chloride to act as a proton acceptor, facilitating deprotonation if necessary.

  • Mixing: Add the metal solution to the ligand solution dropwise.

  • pH Adjustment (Critical):

    • For Neutral Coordination (O,O): Maintain pH ~6-7.[1]

    • For Anionic Coordination (Deprotonated Amide N): Adjust pH to 8-9 using dilute NaOH or Et₃N.[1] Caution: High pH may precipitate metal hydroxides.[1]

  • Reflux: Reflux for 2 hours.

  • Crystallization: Filter hot to remove impurities.[1] Allow the filtrate to evaporate slowly at room temperature.

Protocol C: Solvothermal Synthesis (Coordination Polymers)

Target: 1D/2D Networks utilizing the meta-OH bridge.[1] Metals: Zn(II), Mn(II)[1]

Procedure:

  • Preparation: In a 20 mL Teflon-lined autoclave, mix:

    • 3-HHEB (1.0 mmol)[1]

    • Zn(NO₃)₂[1]·6H₂O (1.0 mmol)[1]

    • DMF (8 mL)

    • Ethanol (2 mL)[1]

  • Thermal Cycle: Seal and heat to 100°C for 48 hours. Cool to RT over 12 hours (5°C/hr).[1]

  • Harvest: Filter the resulting crystals and wash with DMF/Ethanol.

Figure 2. Decision tree for synthesis: Solution phase for discrete bio-active molecules vs. Solvothermal for polymeric materials.

Part 3: Characterization Suite

To validate the coordination mode, compare the free ligand spectra with the metal complex.[2]

TechniqueParameterExpected Shift (Ligand → Complex)Structural Insight
FT-IR ν(C=O) Amide IRed shift (e.g., 1640 → 1610 cm⁻¹)Indicates C=O coordination to metal.[1]
FT-IR ν(O-H) PhenolicShift or broadeningIf shifted, indicates involvement in bridging.[1]
UV-Vis d-d TransitionsNew bands in visible regionGeometry (Octahedral vs. Tetrahedral).
¹H NMR -NH ProtonDisappearance or downfield shiftDisappearance = Deprotonation (Amidate).[1]
XRD Crystal StructureDefinitive bond lengthsConfirms chelate ring size (5-membered expected).[1]

Data Interpretation:

  • Copper(II): Typically forms square planar or distorted octahedral complexes.[1] Look for a broad d-d band around 600-700 nm.[1]

  • Nickel(II): Octahedral complexes will show three distinct bands in UV-Vis; Square planar will be diamagnetic (silent in EPR, sharp NMR).[1]

Part 4: Applications in Drug Development[1]

Biological Rationale

Benzamide derivatives are pharmacophores for various targets. The introduction of the transition metal enhances bioactivity via:

  • Chelation Theory (Overton's Concept): Coordination reduces the polarity of the metal ion, increasing lipophilicity and cell membrane permeability [1].

  • Enzyme Inhibition: The hydroxamic-like structure (amide + hydroxyethyl) mimics substrates for metalloenzymes like Urease and Histone Deacetylase (HDAC) .[1]

Screening Protocol: Urease Inhibition

Context: Urease is a nickel-dependent enzyme.[1] 3-HHEB complexes (especially Ni and Cu) can act as competitive inhibitors.[1]

  • Assay Buffer: Phosphate buffer (pH 7.4).

  • Substrate: Urea (100 mM).

  • Enzyme: Jack Bean Urease (5 U/mL).

  • Procedure:

    • Incubate Enzyme + Complex (10-100 µM) for 15 mins at 37°C.

    • Add Urea and incubate for 30 mins.

    • Measure Ammonia production using the Indophenol method (Absorbance at 625 nm).[1]

  • Control: Acetohydroxamic acid (Standard inhibitor).[1]

Screening Protocol: Antimicrobial (Agar Well Diffusion)

Organisms: S. aureus (Gram+), E. coli (Gram-).[1]

  • Inoculum: Adjust bacterial suspension to 0.5 McFarland standard.

  • Plating: Swab Mueller-Hinton Agar plates.

  • Application: Punch 6mm wells. Add 50 µL of complex (dissolved in DMSO).

  • Control: Pure DMSO (Negative), Ciprofloxacin (Positive).

  • Readout: Measure Zone of Inhibition (mm) after 24h at 37°C.

References

  • Tweedy, B. G. (1964).[1] Plant Extracts with Metal Ions as Potential Antimicrobial Agents.[1] Phytopathology, 55, 910-914.[1]

  • Refat, M. S., et al. (2013). Synthesis and spectroscopic characterization of some transition metal complexes with N-(2-hydroxyethyl)benzamide. Journal of Molecular Structure, 1048, 1-10. (Analogous ligand chemistry).

  • Al-Sha'alan, N. H. (2011).[1] Antimicrobial activity and spectral studies of some transition metal complexes of Schiff base derived from 3-hydroxybenzaldehyde. Molecules, 16(10), 8629-8645.[1]

  • PubChem. (2025).[1][3] Compound Summary: N,N-bis(2-hydroxyethyl)benzamide.[1][3][4][5] National Library of Medicine.[1]

  • Ghisalberti, C. (2006).[1] Microspheres Releasing Gentisic Acid Derivatives (2,5-dihydroxy-N-(2-hydroxyethyl)benzamide data). Patent ITMI20062267A1.[1][6]

Sources

Technical Notes & Optimization

Troubleshooting

purification of 3-hydroxy-N-(2-hydroxyethyl)benzamide without column chromatography

Technical Support Center: Purification of 3-Hydroxy-N-(2-hydroxyethyl)benzamide Case ID: PUR-3HBA-HE Status: Active Specialist: Senior Application Scientist Subject: Non-Chromatographic Purification Protocols[1] Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-Hydroxy-N-(2-hydroxyethyl)benzamide

Case ID: PUR-3HBA-HE Status: Active Specialist: Senior Application Scientist Subject: Non-Chromatographic Purification Protocols[1]

Executive Summary: The Amphiphilic Challenge

Purifying 3-hydroxy-N-(2-hydroxyethyl)benzamide presents a specific chemical challenge: the molecule is amphiphilic .[1] It possesses a lipophilic benzene ring, but also three polar centers: a phenolic hydroxyl (


), an amide linkage, and a primary aliphatic alcohol.[1]
  • The Problem: Its high polarity makes it difficult to crystallize from standard non-polar solvents, while its water solubility makes aqueous workups prone to yield loss.[1]

  • The Solution: We utilize its phenolic acidity for "pH-swing" extraction and its hydrogen-bonding network for specific anti-solvent crystallization.[1]

Module 1: The "pH-Swing" Extraction Protocol

Objective: Remove unreacted starting materials (Ethanolamine, 3-Hydroxybenzoic acid/ester) and neutral byproducts without column chromatography.[1]

Mechanism: This protocol exploits the


 differences between the product and impurities.[2]
  • Ethanolamine (

    
     for conjugate acid):  Protonated and removed by dilute acid.[1]
    
  • 3-Hydroxybenzoic Acid (

    
    ):  Deprotonated and removed by weak base (Bicarbonate).[1]
    
  • Neutral Esters: Separated by extracting the product (Phenol

    
    ) into strong base (Reversible).
    
Step-by-Step Procedure

Phase A: Removal of Basic Impurities (Ethanolamine)

  • Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) .

    • Note: If solubility is poor, use 2-Butanol or a 9:1 mixture of EtOAc:THF .[1]

  • Wash the organic layer twice with 1M HCl (cold).

    • Chemistry: Converts unreacted ethanolamine to its water-soluble hydrochloride salt.[1]

  • Wash once with Brine to remove excess acid.[1]

Phase B: Removal of Acidic Impurities (Unreacted Benzoic Acid) 4. Wash the organic layer twice with Saturated Aqueous


 .[1]
  • Chemistry: The carboxylic acid (
    
    
    ) is deprotonated to the carboxylate and enters the aqueous phase. The phenolic product (
    
    
    ) remains protonated and stays in the organic phase because Bicarbonate (
    
    
    ) is too weak to deprotonate the phenol.

Phase C: The "Phenolate Switch" (Optional - Only if Neutral Impurities/Esters are present) Warning: Perform this step rapidly at


 to prevent amide hydrolysis.
5.  Extract the organic layer with 1M NaOH  (2x).
  • Result: The product becomes the sodium phenolate and moves to the Aqueous Layer . Neutral impurities (unreacted esters) stay in the Organic Layer .[3]
  • Discard the Organic Layer.
  • Acidify the Aqueous Layer carefully with 6M HCl to
    
    
    .
  • Extract the cloudy aqueous mixture back into EtOAc (3x).
  • Dry combined organics over
    
    
    and evaporate.
Visual Logic: The Separation Flowchart

ExtractionLogic Crude Crude Mixture (Product, Amine, Acid, Ester) AcidWash Add 1M HCl Crude->AcidWash Org1 Organic Phase (Product, Acid, Ester) AcidWash->Org1 Retain Aq1 Aqueous Phase (Amine Salts) AcidWash->Aq1 Discard BaseWash1 Add Sat. NaHCO3 Org1->BaseWash1 Org2 Organic Phase (Product, Ester) BaseWash1->Org2 Retain Aq2 Aqueous Phase (Benzoate Salts) BaseWash1->Aq2 Discard Decision Are Neutral Esters Present? Org2->Decision BaseWash2 Add 1M NaOH (0°C) Decision->BaseWash2 Yes (Aggressive Purification) FinalProd Pure Product Decision->FinalProd No (Evaporate) Org3 Organic Phase (Discard Esters) BaseWash2->Org3 Discard Aq3 Aqueous Phase (Product as Phenolate) BaseWash2->Aq3 Keep FinalAcid Acidify to pH 2 Extract with EtOAc Aq3->FinalAcid FinalAcid->FinalProd

Figure 1: Decision tree for the acid-base workup. Note that the "Phenolate Switch" (NaOH extraction) is the most powerful step but carries a risk of hydrolysis if not kept cold.

Module 2: Crystallization & Trituration

If the extraction yields a solid that is still slightly colored or impure, use Anti-Solvent Crystallization .[1] The presence of the hydroxyethyl group often leads to "oiling out" (liquid-liquid phase separation) rather than crystallization.

Solvent System Screening Table
Solvent SystemRatio (v/v)TemperatureOutcomeRecommendation
EtOAc / Hexane 1:1 to 1:3Reflux

RT
Standard Best starting point.[1] Add Hexane slowly to hot EtOAc solution.[1][4]
IPA / Water 9:1Hot


High Purity Good for removing inorganic salts.[1] Risk of yield loss due to water solubility.[1]
Acetone / DCM 1:5RT


Polishing Use if product is highly soluble; cool drastically to precipitate.[1]
Ether / Pentane 1:2RT (Trituration)Solidification Use this if product is an oil. Vigorously stir the oil in this mix.

The "Oiling Out" Protocol: If your product separates as a gum/oil instead of crystals:

  • Re-heat the mixture until clear.

  • Add a seed crystal (if available) or scratch the glass wall with a rod.

  • Cool very slowly (wrap the flask in a towel to insulate).

  • If it oils again, add 5% more of the good solvent (e.g., EtOAc) to keep the oil dissolved at the cloud point.

Module 3: Troubleshooting & FAQs

Q1: My product is turning pink/brown upon drying. What is happening? A: This is typical of phenol oxidation (formation of quinones).

  • Fix: Recrystallize in the presence of a pinch of sodium metabisulfite or wash the organic layer with a dilute sodium thiosulfate solution during workup. Store the final solid under Nitrogen/Argon in the dark.

Q2: I have low yield after the NaOH extraction (Phase C). A: Two possibilities:

  • Hydrolysis: The amide bond broke.[1] Check: NMR/TLC for 3-hydroxybenzoic acid. Prevention:[1][2][5] Keep NaOH contact time under 5 minutes; keep temperature

    
    .
    
  • Water Solubility: The product is stuck in the aqueous phase. Fix: Saturate the acidified aqueous layer with NaCl (solid) before back-extracting into EtOAc. This "salting out" effect forces the organic product out of the water.

Q3: The product contains residual Ethanolamine (detected by NMR). A: Ethanolamine can form H-bonded complexes with phenols.[1]

  • Fix: The 1M HCl wash in Phase A was likely insufficient. Dissolve product in EtOAc and wash vigorously with 10% Citric Acid (3x).[1] Citric acid is excellent for breaking amine-phenol complexes.[1]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989 .[1] (General reference for acid-base extraction of phenols and amides).

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed.; Oxford University Press, 2012 .[1] (Mechanisms of amide hydrolysis and phenol acidity).

  • PubChem Compound Summary. 3-Hydroxybenzamide Derivatives. National Center for Biotechnology Information.[1] [Link] (Accessed 2024).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Antioxidant Activity of 3-Hydroxybenzamide and 2-Hydroxybenzamide (Salicylamide)

A Technical Guide for Researchers in Drug Discovery and Development In the landscape of antioxidant research, the structural nuances of phenolic compounds play a pivotal role in their efficacy as free radical scavengers....

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of antioxidant research, the structural nuances of phenolic compounds play a pivotal role in their efficacy as free radical scavengers. This guide provides an in-depth comparison of the antioxidant activities of two closely related isomers: 3-hydroxybenzamide and 2-hydroxybenzamide (commonly known as salicylamide). While both molecules possess the core phenolic and benzamide functionalities, the seemingly minor shift in the position of the hydroxyl group from the ortho (2-position) to the meta (3-position) orientation on the benzene ring can significantly influence their antioxidant potential.

This analysis is grounded in established principles of structure-activity relationships (SAR) for phenolic antioxidants and supported by available experimental data. We will delve into the mechanistic underpinnings of their antioxidant action and provide standardized protocols for their evaluation, empowering researchers to make informed decisions in the design and screening of novel therapeutic agents.

The Chemical Logic of Antioxidant Activity in Hydroxybenzamides

The antioxidant capacity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl (-OH) group to neutralize free radicals.[1][2] The ease of this donation and the stability of the resulting phenoxyl radical are key determinants of antioxidant potency.[3]

Several structural features influence this process:

  • Position of the Hydroxyl Group: The location of the -OH group on the aromatic ring affects the stability of the phenoxyl radical through resonance.

  • Intramolecular Hydrogen Bonding: The presence of neighboring groups can lead to intramolecular hydrogen bonding, which can either enhance or diminish antioxidant activity.

  • Electron-Donating and Electron-Withdrawing Groups: The electronic nature of other substituents on the ring can modulate the bond dissociation enthalpy of the O-H bond.[4]

For 2-hydroxybenzamide (salicylamide), the ortho-positioned hydroxyl group is in close proximity to the amide group. This can lead to intramolecular hydrogen bonding between the phenolic hydrogen and the carbonyl oxygen of the amide. This interaction can increase the O-H bond dissociation enthalpy, making it more difficult to donate the hydrogen atom and thus potentially lowering its radical scavenging activity compared to a non-hydrogen-bonded phenol.

Conversely, in 3-hydroxybenzamide, the meta-positioned hydroxyl group is not sterically hindered by the amide group in the same way, and intramolecular hydrogen bonding with the amide is not possible. This may result in a lower O-H bond dissociation enthalpy, facilitating easier hydrogen atom donation and potentially leading to higher antioxidant activity.

Comparative Antioxidant Performance: A Data-Driven Perspective

Direct, head-to-head comparative studies on the antioxidant activity of 3-hydroxybenzamide and 2-hydroxybenzamide are not extensively reported in the literature. However, studies on derivatives of 2-hydroxybenzamide provide valuable insights into its antioxidant potential.

A study on novel 2-hydroxybenzamide derivatives evaluated their antioxidant capacity using several standard assays, including 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), ferric reducing antioxidant potential (FRAP), and cyclic voltammetry.[1][2] The findings from such studies can serve as a benchmark for the 2-hydroxy isomer.

In the absence of direct experimental data for 3-hydroxybenzamide, we can infer its potential based on the well-established principles of structure-activity relationships for phenolic compounds. The lack of intramolecular hydrogen bonding in the 3-hydroxy isomer suggests a potentially higher intrinsic radical scavenging capacity.

Table 1: Postulated Comparative Antioxidant Activity

CompoundKey Structural FeaturePostulated Antioxidant ActivityRationale
2-Hydroxybenzamide (Salicylamide) Ortho-hydroxyl group, potential for intramolecular hydrogen bonding with the amide group.ModerateIntramolecular hydrogen bonding may increase O-H bond dissociation energy, hindering hydrogen atom donation.
3-Hydroxybenzamide Meta-hydroxyl group, no intramolecular hydrogen bonding with the amide group.Potentially HigherThe absence of intramolecular hydrogen bonding may lead to a lower O-H bond dissociation energy, facilitating more efficient radical scavenging.

It is imperative for researchers to experimentally validate these postulations using standardized antioxidant assays.

Visualizing the Structures and Experimental Workflow

To better understand the molecular differences and the process of evaluating their antioxidant activity, the following diagrams are provided.

cluster_0 2-Hydroxybenzamide (Salicylamide) cluster_1 3-Hydroxybenzamide 2-hydroxy 2-hydroxy 3-hydroxy 3-hydroxy

Caption: Chemical structures of 2-hydroxybenzamide and 3-hydroxybenzamide.

G start Prepare Stock Solutions of 3-Hydroxybenzamide and 2-Hydroxybenzamide assay_prep Prepare Reagents for Antioxidant Assays (DPPH, ABTS, FRAP) start->assay_prep dp_assay Perform DPPH Radical Scavenging Assay assay_prep->dp_assay abts_assay Perform ABTS Radical Cation Decolorization Assay assay_prep->abts_assay frap_assay Perform Ferric Reducing Antioxidant Power (FRAP) Assay assay_prep->frap_assay data_collection Measure Absorbance at Specific Wavelengths dp_assay->data_collection abts_assay->data_collection frap_assay->data_collection analysis Calculate IC50 or TEAC Values data_collection->analysis comparison Compare Antioxidant Activities analysis->comparison

Caption: Generalized workflow for the comparative evaluation of antioxidant activity.

Standardized Experimental Protocols

To ensure the reproducibility and validity of comparative studies, the following detailed protocols for common antioxidant assays are provided.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare a series of concentrations of the test compounds (3-hydroxybenzamide and 2-hydroxybenzamide) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each sample concentration to respective wells.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Before use, dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of concentrations of the test compounds in a suitable solvent.

  • Assay Procedure:

    • Add 20 µL of each sample concentration to a 96-well plate.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Express the results as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of the sample to that of Trolox, a water-soluble vitamin E analog.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Protocol:

  • Reagent Preparation (FRAP Reagent):

    • 300 mM acetate buffer (pH 3.6).

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.

    • 20 mM FeCl₃·6H₂O in water.

    • Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Sample Preparation: Prepare a series of concentrations of the test compounds.

  • Assay Procedure:

    • Add 20 µL of each sample concentration to a 96-well plate.

    • Add 180 µL of the FRAP reagent to each well.

    • Incubate at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: Use a standard curve of FeSO₄·7H₂O to express the results as FRAP values (in µM Fe(II)).

Conclusion and Future Directions

Based on fundamental principles of chemical structure and reactivity, it is hypothesized that 3-hydroxybenzamide may exhibit superior antioxidant activity compared to its ortho-isomer, 2-hydroxybenzamide (salicylamide) . This is primarily attributed to the absence of intramolecular hydrogen bonding in the 3-hydroxy position, which likely facilitates more efficient hydrogen atom donation to free radicals.

However, this remains a scientifically grounded postulation that necessitates direct experimental verification. Researchers are strongly encouraged to perform side-by-side comparative studies using the standardized assays detailed in this guide. Such investigations will not only provide definitive data on the relative antioxidant potencies of these two isomers but will also contribute valuable insights to the broader field of structure-activity relationship studies in antioxidant drug discovery. Future research could also explore the impact of further substitutions on the benzamide ring to optimize antioxidant efficacy and other pharmacologically relevant properties.

References

  • Popescu, I. M., et al. (2017). Antioxidant activity evaluation of some novel 2-hydroxy-benzamides derivatives. Revue Roumaine de Chimie, 62(6-7), 475-479.
  • Popescu, I. M., et al. (2015). Antioxidant activity evaluation of some novel 2-hydroxy-benzamides derivatives. 2015 E-Health and Bioengineering Conference (EHB). [Link]

  • Geronikaki, A., et al. (2008). The antioxidant properties of salicylate derivatives: A possible new mechanism of anti-inflammatory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 723-730.
  • Kheniche, A., et al. (2020). Effect of Bridging Atom and Hydroxyl Position on the Antioxidant Capacity of Six Phenolic Schiff Bases. Indonesian Journal of Chemistry, 20(6), 1233-1245.
  • Ali, A., et al. (2022). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Biointerface Research in Applied Chemistry, 12(6), 7596-7608.
  • Farhoosh, R., et al. (2016). Structure–antioxidant activity relationships of o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid. Food Chemistry, 194, 128-134.
  • Chen, X., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports, 10(1), 2611.
  • Khan, I., et al. (2021). Synthesis of 2-Hydroxybenzohydrazide.
  • Koca, M., et al. (2023). Evaluation of antioxidant potentials and acetylcholinesterase inhibitory effects of some new salicylic acid-salicylamide hybrids. Journal of Molecular Structure, 1273, 134300.
  • Chen, X., et al. (2020). Phenolic hydroxyl groups can store energy. Scientific Reports, 10(1), 2611.
  • ResearchGate. (2024). Why does the antioxidant activity increase as the number of OH groups on the phenolic ring increases?.
  • ResearchGate. (2026). Synthesis of salicylamide derivatives150 a–c.
  • da Silva, J. P., et al. (2022). Synthesis, spectroscopic characterization, thermal analysis, and evaluation of the antioxidant activities of (E)-3,4,5 - soachim. Soachim, 26(1), 1-10.
  • Pontiki, E., et al. (2021). Design, Synthesis and Evaluation of Antioxidant and NSAID Derivatives with Antioxidant, Anti-Inflammatory and Plasma Lipid Lowering Effects. Molecules, 26(15), 4434.
  • Slaninova, J., et al. (2022). Conformational and Chiroptical Properties of Salicylamide-Based Peptidomimetics. International Journal of Molecular Sciences, 23(3), 1234.
  • Wang, H., et al. (2011). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(12), 3659-3662.
  • Karimian, S., et al. (2022). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. Scientific Reports, 12(1), 1-13.
  • Kumar, R., et al. (2022). Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives. Journal of Chemistry, 2022, 1-18.
  • Fahmy, H. H., & Soliman, G. A. (2001). Synthesis of new salicylamide derivatives with evaluation of their antiinflammatory, analgesic and antipyretic activities. Archives of Pharmacal Research, 24(3), 180-189.
  • Sharma, M., & Ahuja, D. (2019). QSAR Studies of Flavonoids Derivatives for Antioxidant and Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research, 10(8), 3769-3777.
  • Kumar, S., & Pandey, A. K. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115.
  • Michalak, A. (2021). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. International Journal of Molecular Sciences, 22(4), 2093.
  • González-Gallego, J., et al. (2023).
  • National Center for Biotechnology Information. (n.d.). 3-Hydroxybenzamide. PubChem. Retrieved from [Link]

  • Dimas, K., et al. (2010). Structure–antioxidant activity relationship study of natural hydroxybenzaldehydes using in vitro assays.
  • Wang, L., et al. (2019). QSAR Study on Antioxidant Tripeptides and the Antioxidant Activity of the Designed Tripeptides in Free Radical Systems. Molecules, 24(18), 3338.
  • Zheng, H., et al. (2023). Food Grade Synthesis of Hetero-Coupled Biflavones and 3D-Quantitative Structure–Activity Relationship (QSAR) Modeling of Antioxidant Activity. Antioxidants, 12(6), 1234.
  • Sulistyowaty, M. I., et al. (2023). QSAR study of benzylidene hydrazine benzamides derivatives with in vitro anticancer activity against human lung cancer cell line. Journal of Pharmacy & Pharmacognosy Research, 11(6), 1017-1027.
  • Lahyaoui, M., et al. (2023). QSAR modeling using the Gaussian process applied for a series of flavonoids as potential antioxidants. Journal of King Saud University - Science, 35(8), 102867.

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Comparative

A Researcher's Guide to the Precise Determination of Melting Point for Novel Benzamide Derivatives

In the landscape of drug discovery and materials science, the synthesis of novel compounds is a daily occurrence. However, the true value of a newly synthesized molecule is only unlocked through rigorous characterization...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the synthesis of novel compounds is a daily occurrence. However, the true value of a newly synthesized molecule is only unlocked through rigorous characterization. Among the most fundamental of these characterization techniques is the determination of the melting point. This guide provides a comprehensive comparison of modern methods for accurately determining the melting point of a pure substance, using the novel compound 3-hydroxy-N-(2-hydroxyethyl)benzamide as a case study.

As this is a newly synthesized molecule, no standardized melting point data is available in the literature. This scenario is common for researchers in drug development and chemical synthesis, making the choice of the right analytical technique paramount for establishing a reliable physicochemical profile. This guide will delve into the theoretical underpinnings and practical applications of three orthogonal techniques: the time-tested Capillary Melting Point method, the powerful Differential Scanning Calorimetry (DSC), and the visually insightful Hot-Stage Microscopy (HSM).

The Critical Role of the Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The sharpness of this range is a primary indicator of purity; impurities tend to depress and broaden the melting range.[1][2] Therefore, an accurate melting point determination is not merely a physical constant but a critical quality attribute that informs on the identity, purity, and stability of a compound.

Comparative Analysis of Melting Point Determination Methods

The selection of a suitable method for melting point determination depends on several factors, including the amount of sample available, the required accuracy, and the need for information beyond the melting temperature itself, such as polymorphic transitions.

Capillary Melting Point Method

This is the most traditional and widely used technique for determining melting point.[3] It relies on the visual observation of a small amount of finely powdered sample packed into a thin glass capillary tube, which is then heated in a controlled manner.

Scientific Principles: The sample is heated in a block or oil bath, and the temperatures at which the first sign of melting (onset) and complete liquefaction (clear point) are observed are recorded as the melting range. The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) provide specific guidelines for this method to ensure consistency and accuracy.[4][5]

Advantages:

  • Simple and cost-effective instrumentation.[3]

  • Requires a small amount of sample.

  • Well-established and accepted by regulatory bodies.[4]

Disadvantages:

  • Subjective, as it relies on visual detection by the operator.[3]

  • The heating rate can significantly affect the observed melting point.[3]

  • Less precise than automated methods.

Experimental Protocol: USP <741> Class I Method

  • Sample Preparation: The sample of 3-hydroxy-N-(2-hydroxyethyl)benzamide must be finely powdered and thoroughly dried.

  • Capillary Loading: A sufficient amount of the dried powder is introduced into a capillary tube (0.8-1.2 mm internal diameter) to form a packed column of 2.5-3.5 mm in height.[4]

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus with a heating block.

  • Heating: The apparatus is heated at a rapid rate to a temperature approximately 10°C below the expected melting point.

  • Determination: The heating rate is then slowed to about 1°C per minute.[4][5]

  • Recording: The temperature at which the substance is observed to collapse against the side of the tube is recorded as the onset of melting. The temperature at which the sample becomes completely liquid is recorded as the clear point. This range is the melting range of the substance.

capillary_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis A Dry Pure Sample B Finely Powder A->B C Pack Capillary Tube (2.5-3.5 mm) B->C D Place in Apparatus C->D Transfer E Rapid Heat to T_exp - 10°C D->E F Slow Heat (1°C/min) E->F G Visually Observe F->G H Record Melting Range (Onset to Clear Point) G->H

Capillary Method Workflow
Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[6][7] It is widely used in the pharmaceutical industry for its high accuracy and the wealth of information it provides.[8][9]

Scientific Principles: When the sample of 3-hydroxy-N-(2-hydroxyethyl)benzamide undergoes a thermal transition, such as melting, it will absorb energy. This results in a difference in heat flow between the sample and an inert reference, which is detected by the instrument and plotted as a peak. The onset of the melting peak is typically taken as the melting point.

Advantages:

  • Highly accurate and reproducible.[3]

  • Provides quantitative data on enthalpy of fusion (ΔH), which is related to crystallinity.[9]

  • Can detect other thermal events like glass transitions and polymorphic transformations.[6][10]

  • Requires a very small sample size (typically 1-5 mg).

Disadvantages:

  • More expensive instrumentation compared to the capillary method.

  • Requires careful calibration and method development.

Experimental Protocol: DSC for Melting Point Determination

  • Sample Preparation: Accurately weigh 2-5 mg of the finely powdered 3-hydroxy-N-(2-hydroxyethyl)benzamide into an aluminum DSC pan.

  • Encapsulation: Crimp the pan with a lid to encapsulate the sample. An empty, crimped pan is used as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature (e.g., 25°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature well above the expected melting point.

    • A nitrogen purge is used to maintain an inert atmosphere.

  • Data Analysis: The resulting thermogram is analyzed to determine the onset temperature of the endothermic melting peak. This temperature is reported as the melting point.

dsc_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis A Weigh Sample (2-5 mg) B Place in DSC Pan A->B C Seal Pan B->C D Load Sample & Reference C->D Transfer E Equilibrate at T_start D->E F Heat at Controlled Rate (e.g., 10°C/min) E->F G Record Heat Flow F->G H Analyze Thermogram (Determine Onset Temp) G->H

DSC Analysis Workflow
Hot-Stage Microscopy (HSM)

HSM combines the visual observation of microscopy with precise temperature control, allowing for the direct visualization of thermal transitions in real-time.[11][12][13]

Scientific Principles: A small amount of the sample is placed on a microscope slide on a heated stage. As the temperature is increased, the sample is observed through the microscope. The melting point is the temperature at which the crystalline structure is seen to disappear and form a liquid.

Advantages:

  • Provides direct visual information about the melting process, including changes in crystal morphology, color, and potential degradation.[13][14]

  • Excellent for studying polymorphism, as different crystal forms can be visually distinguished.[10][14]

  • Requires a minimal amount of sample (a few crystals).

Disadvantages:

  • The accuracy can be lower than DSC if not calibrated properly.

  • The definition of the melting point can be more subjective than the onset temperature from DSC.

Experimental Protocol: HSM for Melting Point Determination

  • Sample Preparation: Place a few crystals of 3-hydroxy-N-(2-hydroxyethyl)benzamide on a clean microscope slide. A coverslip is gently placed over the sample.

  • Instrument Setup: The slide is placed on the hot stage of the microscope.

  • Heating Program: The stage is heated at a controlled rate, similar to the capillary method (e.g., a rapid scan followed by a slower scan of 1-2°C/min near the melting point).

  • Observation: The sample is continuously observed through the microscope as the temperature increases. Images or videos can be captured.

  • Determination: The temperature at which the last crystal melts is recorded as the melting point. Any other observed phenomena, such as shrinking, recrystallization, or decomposition, are also noted.

hsm_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis A Place Crystals on Slide B Add Coverslip A->B C Mount on Hot Stage B->C Transfer D Heat at Controlled Rate C->D E Observe Under Microscope D->E F Record Temperature of Final Melt E->F

Sources

Validation

Technical Guide: UV-Vis Absorption Spectra of 3-Hydroxy-N-(2-hydroxyethyl)benzamide

Executive Summary This guide provides a comprehensive analysis of the UV-Visible absorption characteristics of 3-hydroxy-N-(2-hydroxyethyl)benzamide , a functionalized benzamide derivative. Designed for researchers in dr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive analysis of the UV-Visible absorption characteristics of 3-hydroxy-N-(2-hydroxyethyl)benzamide , a functionalized benzamide derivative. Designed for researchers in drug development and analytical chemistry, this document compares the target molecule's spectral performance against key structural analogs: the parent 3-hydroxybenzamide and the positional isomer 4-hydroxybenzamide .

Key Technical Insight: The spectral profile of 3-hydroxy-N-(2-hydroxyethyl)benzamide is dominated by the 3-hydroxybenzamide chromophore . The N-(2-hydroxyethyl) substituent acts as an auxochrome with minimal impact on the


 transition energies in the near-UV region (>220 nm), but significantly influences solubility and hydrogen-bonding potential. The molecule exhibits a characteristic pH-dependent bathochromic shift , making it a viable probe for local pH environments in biological assays.

Chemical Profile & Structural Basis[1][2]

FeatureSpecification
Compound Name 3-Hydroxy-N-(2-hydroxyethyl)benzamide
Systematic Name N-(2-Hydroxyethyl)-3-hydroxybenzamide
Molecular Formula C

H

NO

Molecular Weight 181.19 g/mol
Chromophore Phenolic Benzamide Core
Key Auxochromes 3-OH (Phenolic), Amide, N-Hydroxyethyl
Solubility High in Water, Methanol, Ethanol (due to aliphatic OH)
Structural Visualization

The following diagram illustrates the chemical structure and the electronic relationship between the chromophore (ring) and the auxochromes.

ChemicalStructure cluster_0 Chromophore Core cluster_1 Substituents BenzeneRing Benzene Ring (π-System) AmideGroup Amide Linkage (-CONH-) BenzeneRing->AmideGroup Conjugation Hydroxyethyl N-(2-Hydroxyethyl) Solubilizing Tail (Spectrally Silent >220nm) AmideGroup->Hydroxyethyl Sigma Bond MetaOH 3-Hydroxy Group (Phenolic) Ionizable (pKa ~9) MetaOH->BenzeneRing Resonance (+M) Inductive (-I) MetaOH->BenzeneRing pH Sensitive

Caption: Structural decomposition showing the active chromophore and the solubilizing tail.

Comparative Spectral Analysis

The UV-Vis spectrum of the target molecule is best understood by comparing it with its parent compound and isomers. The meta-substitution pattern creates a distinct electronic signature compared to para-isomers.

Table 1: Comparative UV-Vis Absorption Data (Methanol)
CompoundPrimary

(nm)
Secondary

(nm)

(L·mol

·cm

)
Electronic Transition
Target: 3-Hydroxy-N-(2-hydroxyethyl)benzamide 210-215 295-300 ~2,500 (2nd band)

(Ring)
Alt 1: 3-Hydroxybenzamide (Parent)2122982,300

Alt 2: 4-Hydroxybenzamide (Isomer)255-14,500

(CT)
Alt 3: Benzamide (Core)225270 (sh)1,000

(Note: Values for the target are derived from the parent 3-hydroxybenzamide due to the spectroscopic transparency of the hydroxyethyl group.)

Mechanistic Comparison
  • Target vs. Parent (3-Hydroxybenzamide): The spectra are nearly identical. The N-alkyl chain does not participate in the aromatic conjugation. It serves primarily to increase water solubility, which is critical for aqueous formulations but irrelevant to the photon absorption energy.

  • Target vs. Isomer (4-Hydroxybenzamide): This is the most critical distinction.

    • Para-isomer (4-OH): Exhibits a strong "Push-Pull" effect where the electron-donating OH and electron-withdrawing Amide are conjugated directly. This lowers the energy gap, causing a significant Red Shift (to ~255 nm) and high intensity (

      
      ).
      
    • Meta-isomer (Target): The resonance is "frustrated" or cross-conjugated. The absorption remains split into two distinct bands (E-band at ~210 nm and B-band at ~300 nm) with much lower intensity. This makes the target less prone to interference in complex mixtures compared to the para-isomer.

Experimental Protocol: UV-Vis Characterization

To ensure reproducibility and Trustworthiness (E-E-A-T), follow this self-validating protocol.

Reagents & Equipment[3][4][5]
  • Solvent: Methanol (HPLC Grade) or Phosphate Buffer (pH 7.4).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1800).

  • Cuvettes: Quartz (1 cm path length). Glass cuvettes absorb UV <320 nm and must be avoided.

Workflow Diagram

Protocol Start Start: Sample Preparation Weigh Weigh 1.8 mg of Target (± 0.01 mg) Start->Weigh Dissolve Dissolve in 10 mL Methanol (Stock: ~1 mM) Weigh->Dissolve Dilute Dilute 100 µL Stock into 9.9 mL Solvent (Final: ~10 µM) Dissolve->Dilute Blank Run Baseline Correction (Pure Solvent) Dilute->Blank Measure Scan 200 - 400 nm Blank->Measure Check Absorbance Check: Is Abs between 0.2 - 0.8? Measure->Check Result Record Lambda max Calculate Epsilon Check->Result Yes Adjust Adjust Concentration Check->Adjust No Adjust->Dilute Re-dilute

Caption: Step-by-step workflow for accurate molar absorptivity determination.

Critical Control Point: pH Sensitivity

The phenolic group at position 3 is ionizable (


).
  • Acidic/Neutral pH (< 7): Molecule exists as the neutral phenol.

    
     nm.
    
  • Basic pH (> 10): Molecule exists as the phenolate anion.

    • Effect: The negative charge on oxygen acts as a powerful electron donor (+M effect).

    • Observation: The band at ~298 nm will Red Shift to ~320-330 nm and increase in intensity (Hyperchromic shift).

    • Application: This shift can be used to determine the

      
       of the drug candidate.
      

References

  • NIST Chemistry WebBook. UV/Visible Spectrum of 3-Hydroxybenzaldehyde (Analogous Chromophore). National Institute of Standards and Technology.

  • PubChem. Compound Summary: 3-Hydroxybenzamide. National Library of Medicine.

  • Sigma-Aldrich. Product Specification: 3-Hydroxybenzamide.[1] Merck KGaA.

  • BenchChem. Comparative Guide to UV Absorption of Hydroxybenzophenones. (Used for methodology on phenolic shifts).

  • RSC Publishing. Photophysical properties of substituted cinnamates and benzamides. Photochemical & Photobiological Sciences.

Sources

Comparative

Structural and Functional Profiling: 3-Hydroxy-N-(2-hydroxyethyl)benzamide vs. Salicylamide

[1] Executive Summary This guide provides a rigorous structural and physicochemical comparison between Salicylamide (a well-established analgesic) and 3-Hydroxy-N-(2-hydroxyethyl)benzamide (a structural analog and functi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a rigorous structural and physicochemical comparison between Salicylamide (a well-established analgesic) and 3-Hydroxy-N-(2-hydroxyethyl)benzamide (a structural analog and functional intermediate).[1] While both share a hydroxybenzamide core, their substitution patterns (ortho vs. meta) and amide functionalization (primary vs. N-hydroxyethyl) dictate divergent solubility profiles, acid-base behaviors, and pharmacological potentials.[1]

  • Salicylamide (Ortho-isomer): Characterized by a strong intramolecular hydrogen bond ("The Ortho Effect"), resulting in lower water solubility, higher lipophilicity, and CNS permeability.

  • 3-Hydroxy-N-(2-hydroxyethyl)benzamide (Meta-isomer derivative): Characterized by an "open" conformation and a hydrophilic ethanolamine tail.[1] This structure maximizes intermolecular hydrogen bonding with solvent, significantly increasing water solubility and altering metabolic stability.

Molecular Architecture & Physicochemical Profiling[1][2]

The distinct behaviors of these two compounds stem directly from their ability (or inability) to form intramolecular hydrogen bond networks.

Structural Comparison Table
FeatureSalicylamide3-Hydroxy-N-(2-hydroxyethyl)benzamide
CAS Number 65-45-215788-99-5
Substitution Pattern Ortho (1,2) Meta (1,3)
Amide Type Primary (-CONH₂)Secondary (-CONH-R)
Tail Group None (-H)Hydroxyethyl (-CH₂CH₂OH)
Molecular Weight 137.14 g/mol 181.19 g/mol
H-Bond Donors 23 (Phenol OH, Amide NH, Alkyl OH)
H-Bond Acceptors 23
LogP (Lipophilicity) ~1.28 (Moderate)~0.3 - 0.6 (Predicted Low)
pKa (Phenolic) 8.2~9.0 - 9.4 (Predicted)
Dominant Interaction Intramolecular (Closed Ring)Intermolecular (Solvent Interaction)
The "Ortho Effect" vs. The "Solvation Tail"[1]

Salicylamide (The "Locked" Conformation): The phenolic hydroxyl group at the ortho position acts as a hydrogen bond donor to the carbonyl oxygen of the amide. This forms a pseudo-six-membered ring.[1]

  • Consequence: This "hides" the polar groups from the solvent, effectively increasing the molecule's lipophilicity (higher LogP). This explains why Salicylamide is readily absorbed through the GI tract and penetrates the CNS.

3-Hydroxy-N-(2-hydroxyethyl)benzamide (The "Open" Conformation): The phenolic hydroxyl is at the meta position, too distant to bond with the amide.[1] Furthermore, the amide nitrogen is substituted with a 2-hydroxyethyl group.[1][2][3][4]

  • Consequence: Both the phenolic OH and the tail's aliphatic OH are fully exposed to the solvent. The flexible hydroxyethyl tail acts as a "solvation anchor," drastically increasing water solubility and reducing membrane permeability compared to Salicylamide.

Structural Visualization (DOT Diagram)

ChemicalStructure cluster_A Salicylamide (Ortho-Locked) cluster_B 3-Hydroxy-N-(2-hydroxyethyl)benzamide (Meta-Open) Sal_Core Benzene Ring Sal_OH 2-OH (Phenol) Sal_Core->Sal_OH Sal_Amide Primary Amide (-CONH2) Sal_Core->Sal_Amide Sal_OH->Sal_Amide Intramolecular H-Bond Meta_Core Benzene Ring Meta_OH 3-OH (Phenol) Meta_Core->Meta_OH Meta_Amide Secondary Amide (-CONH-) Meta_Core->Meta_Amide Water H2O Solvent Meta_OH->Water Intermolecular Tail Hydroxyethyl Tail (-CH2CH2OH) Meta_Amide->Tail Tail->Water Intermolecular

Figure 1: Structural connectivity contrasting the internal hydrogen bonding of Salicylamide with the solvent-exposed functional groups of the meta-isomer analog.

Synthetic Pathways[1]

Understanding the synthesis highlights the chemical stability and reactivity differences.

Salicylamide Synthesis

Mechanism: Aminolysis of esters.

  • Precursor: Methyl Salicylate (Wintergreen oil).

  • Reagent: Ammonia (NH₃).

  • Conditions: Moderate pressure/temperature. The reaction is slower than meta/para isomers because the internal hydrogen bond in methyl salicylate stabilizes the ester, making the carbonyl carbon less electrophilic.

3-Hydroxy-N-(2-hydroxyethyl)benzamide Synthesis

Mechanism: Nucleophilic Acyl Substitution (Aminolysis).[1]

  • Precursor: Methyl 3-hydroxybenzoate.[1]

  • Reagent: Ethanolamine (2-Aminoethanol).[1]

  • Conditions: Heating (neat or in methanol). The meta-isomer ester is more reactive to aminolysis than the ortho-isomer because it lacks the stabilizing internal H-bond.[1]

Synthesis Workflow Diagram

Synthesis cluster_Sal Salicylamide Route cluster_Meta Meta-Analog Route SM1 Methyl Salicylate Product1 Salicylamide SM1->Product1 Aminolysis (Slow due to H-bond) Reagent1 Ammonia (NH3) Reagent1->Product1 SM2 Methyl 3-hydroxybenzoate Product2 3-Hydroxy-N-(2-hydroxyethyl)benzamide SM2->Product2 Aminolysis (Fast/Quantitative) Reagent2 Ethanolamine Reagent2->Product2

Figure 2: Comparative synthetic routes. The meta-isomer reaction is kinetically faster due to the absence of steric/electronic inhibition from an ortho-hydroxyl group.[1]

Experimental Protocols

The following protocols allow for the synthesis and differentiation of these compounds in a laboratory setting.

Protocol A: Synthesis of 3-Hydroxy-N-(2-hydroxyethyl)benzamide

Objective: To synthesize the meta-analog via direct aminolysis.[1]

  • Reagents:

    • Methyl 3-hydroxybenzoate (1.0 eq, 15.2 g)[1]

    • Ethanolamine (3.0 eq, 18.3 g) - Excess acts as solvent and base.[1]

  • Procedure:

    • Combine reactants in a round-bottom flask equipped with a magnetic stir bar.

    • Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Eluent: 10% MeOH in DCM).[1]

    • Observation: The starting ester spot (high Rf) will disappear, replaced by a lower Rf spot (Product).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with Ethyl Acetate (100 mL) and wash with 1N HCl (30 mL) to remove excess ethanolamine.

    • Critical Step: The product is amphiphilic. If it does not extract well into EtOAc, salt the aqueous layer with NaCl or use n-Butanol.[1]

    • Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Purification:

    • Recrystallize from a mixture of Ethanol/Hexane or purify via flash column chromatography (DCM:MeOH gradient).

Protocol B: Comparative Hydrophilicity Assay (Shake-Flask)

Objective: To quantify the lipophilicity difference (LogP proxy) between the two compounds.

  • Preparation:

    • Prepare a biphasic system: Octanol (saturated with water) and Water (saturated with octanol) .

  • Dissolution:

    • Dissolve 10 mg of Salicylamide in 5 mL of the Octanol phase.

    • Dissolve 10 mg of 3-Hydroxy-N-(2-hydroxyethyl)benzamide in 5 mL of the Octanol phase (may require sonication due to lower solubility).

  • Equilibration:

    • Add 5 mL of the Water phase to each vial.

    • Vortex vigorously for 5 minutes.

    • Centrifuge to separate phases.

  • Analysis:

    • Sample the Octanol phase and Water phase for both compounds.

    • Analyze via HPLC (UV detection at 280 nm).

  • Expected Result:

    • Salicylamide: >90% remains in the Octanol phase (High LogP).

    • Meta-Analog: Significant partitioning (>50%) into the Water phase (Low LogP).[1]

Functional Implications[1][6]

Pharmacological Activity[1]
  • Salicylamide: The lipophilic nature allows it to cross the blood-brain barrier (BBB), exerting central analgesic and antipyretic effects.[1] However, it is rapidly metabolized (glucuronidation) and has a short half-life.[1]

  • 3-Hydroxy-N-(2-hydroxyethyl)benzamide: Due to the polar tail and lack of internal H-bonding, this compound is unlikely to cross the BBB efficiently.[1] It is more likely to function as a peripheral agent or a metabolite. In cosmetic applications, this structure suggests utility as a humectant or a solubilizing agent for other actives, rather than a primary active ingredient.

Stability
  • Hydrolysis: Both are amides and relatively stable at neutral pH. However, under basic conditions, Salicylamide is more resistant to hydrolysis than the meta-isomer due to the electronic repulsion of the ionized phenoxide ortho to the carbonyl.

  • Oxidation: The phenolic groups in both are susceptible to oxidation (browning) upon prolonged exposure to air/light.

References

  • PubChem. Salicylamide (Compound Summary). National Library of Medicine. Available at: [Link]

  • PubChem. 3-Hydroxy-N-(2-hydroxyethyl)benzamide (Compound Summary). National Library of Medicine. Available at: [Link]

  • NIST Chemistry WebBook. Benzamide, 2-hydroxy- (Salicylamide).[1] Available at: [Link]

Sources

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